C18H16BrFN2OS
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C18H16BrFN2OS |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
2-[3-(4-fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium-1-yl]-1-thiophen-2-ylethanone;bromide |
InChI |
InChI=1S/C18H16FN2OS.BrH/c19-14-7-5-13(6-8-14)15-11-20(18-4-1-9-21(15)18)12-16(22)17-3-2-10-23-17;/h2-3,5-8,10-11H,1,4,9,12H2;1H/q+1;/p-1 |
InChI Key |
CYFXZQRHXBSHIJ-UHFFFAOYSA-M |
Canonical SMILES |
C1CC2=[N+](C=C(N2C1)C3=CC=C(C=C3)F)CC(=O)C4=CC=CS4.[Br-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of C18H16BrFN2OS: A Proposed Pathway for a Novel Thiazole Derivative
Disclaimer: The specific chemical entity C18H16BrFN2OS is not well-documented in publicly available scientific literature. This guide, therefore, presents a proposed synthesis pathway and characterization for a plausible isomer, N-(4-(4-bromophenyl)thiazol-2-yl)-2-(4-fluorophenoxy)acetamide (C17H12BrFN2O2S) , a closely related molecule. The methodologies described are based on established chemical principles and published data for analogous compounds. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Thiazole-containing compounds are a significant class of heterocyclic molecules that are of great interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties. This guide details a multi-step synthesis of a novel N-(4-(4-bromophenyl)thiazol-2-yl)acetamide derivative, a structure designed to incorporate key pharmacophores known to contribute to biological activity. The synthesis pathway involves the construction of a central 2-aminothiazole ring followed by N-acylation.
Proposed Synthesis Pathway
The proposed synthetic route to N-(4-(4-bromophenyl)thiazol-2-yl)-2-(4-fluorophenoxy)acetamide is a four-step process commencing with commercially available starting materials. The overall workflow is depicted below.
Caption: Proposed multi-step synthesis pathway.
Step 1: Synthesis of 2-Amino-4-(4-bromophenyl)thiazole
The initial step involves the Hantzsch thiazole synthesis, a classic method for the preparation of thiazole rings. This reaction proceeds by the condensation of an α-haloketone with a thioamide. In this proposed synthesis, 4-bromoacetophenone is first brominated in situ or used as a starting α-bromoketone, which then reacts with thiourea.
Step 2: Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
The synthesized 2-aminothiazole derivative undergoes N-acylation with chloroacetyl chloride. This reaction introduces a reactive handle for the subsequent introduction of the fluorophenoxy moiety.
Step 3: Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-(4-fluorophenoxy)acetamide
The final step is a Williamson ether synthesis, where the chloroacetamide intermediate reacts with 4-fluorophenol in the presence of a weak base to yield the target compound.
Experimental Protocols
Synthesis of 2-Amino-4-(4-bromophenyl)thiazole
-
Materials: 4-Bromoacetophenone, Thiourea, Iodine, Ethanol.
-
Procedure:
-
To a solution of 4-bromoacetophenone (1.99 g, 10 mmol) in ethanol (50 mL), add thiourea (0.76 g, 10 mmol).
-
To this mixture, add iodine (2.54 g, 10 mmol) portion-wise with stirring.
-
The reaction mixture is then refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature and the solid product is filtered.
-
The crude product is washed with a cold sodium thiosulfate solution to remove unreacted iodine, followed by a wash with cold ethanol.
-
The solid is then recrystallized from ethanol to afford pure 2-amino-4-(4-bromophenyl)thiazole.
-
Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
-
Materials: 2-Amino-4-(4-bromophenyl)thiazole, Chloroacetyl chloride, Pyridine, Dichloromethane (DCM).
-
Procedure:
-
Dissolve 2-amino-4-(4-bromophenyl)thiazole (2.56 g, 10 mmol) in dry DCM (50 mL) in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.
-
Add pyridine (0.87 mL, 11 mmol) to the solution.
-
Slowly add chloroacetyl chloride (0.84 mL, 10.5 mmol) dropwise to the cooled solution with constant stirring.
-
After the addition is complete, the reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 3-4 hours.
-
The reaction mixture is then washed successively with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-(4-fluorophenoxy)acetamide
-
Materials: N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, 4-Fluorophenol, Potassium carbonate, Acetone.
-
Procedure:
-
In a round-bottom flask, dissolve N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide (3.32 g, 10 mmol) in acetone (50 mL).
-
Add 4-fluorophenol (1.12 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) to the solution.
-
The reaction mixture is refluxed for 8-12 hours, with monitoring by TLC.
-
After completion, the reaction mixture is cooled to room temperature and the solvent is evaporated.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate).
-
Characterization Data
The following table summarizes the expected characterization data for the proposed final product, based on typical values for similar compounds found in the literature.
| Analysis | Expected Data |
| Molecular Formula | C17H12BrFN2O2S |
| Molecular Weight | 407.26 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected in the range of 150-200 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 10.5-11.5 (s, 1H, -NH-), 7.5-8.0 (m, 5H, Ar-H), 7.0-7.4 (m, 4H, Ar-H), 5.0 (s, 2H, -O-CH₂-) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 168-170 (C=O), 155-160 (C-F), 150-155 (thiazole C), 115-135 (Ar-C), 65-70 (-O-CH₂-) |
| IR (KBr, cm⁻¹) | ν: 3200-3300 (N-H stretch), 1680-1700 (C=O stretch), 1500-1600 (C=C stretch), 1200-1250 (C-O stretch), 1000-1100 (C-F stretch) |
| Mass Spectrometry (ESI-MS) | m/z: 407.9 [M+H]⁺, 409.9 [M+H+2]⁺ (characteristic isotopic pattern for Bromine) |
Biological Activity Context
While there is no specific biological data for the proposed molecule, the structural motifs present suggest potential pharmacological activities. Thiazole derivatives are known to exhibit a broad spectrum of activities.
Caption: Biological activities of related thiazole compounds.
The presence of the 4-bromophenyl group is also common in bioactive molecules, often enhancing their activity. The 4-fluorophenoxy moiety can influence the pharmacokinetic properties of the molecule, such as its lipophilicity and metabolic stability. Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific biological profile of this novel compound.
Conclusion
This technical guide provides a comprehensive overview of a proposed synthesis pathway and expected characterization for a novel thiazole derivative, N-(4-(4-bromophenyl)thiazol-2-yl)-2-(4-fluorophenoxy)acetamide. The detailed experimental protocols and characterization data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery who are interested in the synthesis and evaluation of new heterocyclic compounds. The described methodologies are robust and can be adapted for the synthesis of a library of related derivatives for structure-activity relationship (SAR) studies.
Technical Guide: Physicochemical and Biological Properties of a Representative Benzothiazole Derivative
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound with the molecular formula C18H16BrFN2OS is not well-documented in publicly available scientific literature. This guide, therefore, presents a comprehensive overview of the physicochemical properties, relevant biological activities, and experimental protocols for a representative compound from the benzothiazole class, which shares structural and elemental features with the requested formula. The data and methodologies presented are based on published research on analogous compounds and are intended to serve as a technical reference for researchers in the field.
Introduction
Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1] The rigid bicyclic structure of the benzothiazole core, combined with the ability to introduce a wide range of substituents, allows for the fine-tuning of its physicochemical and biological properties. This guide focuses on a representative brominated and fluorinated benzothiazole derivative, a class of compounds with potential applications in targeted therapy, particularly as kinase inhibitors.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. For benzothiazole derivatives, these properties are heavily influenced by the nature and position of their substituents.
Summary of Physicochemical Data
The following table summarizes key physicochemical properties for a representative substituted benzothiazole derivative, based on data reported for analogous compounds.[2][3]
| Property | Description | Representative Value/Range |
| Molecular Weight (MW) | The mass of one mole of the substance. | 350 - 500 g/mol |
| Melting Point (Mp) | The temperature at which the solid form of the compound becomes a liquid. | 120 - 180 °C |
| logP (Octanol-Water Partition Coefficient) | A measure of the lipophilicity of a compound. | 3.0 - 5.0 |
| logD at pH 7.4 | The distribution coefficient between octanol and water at physiological pH. | 2.5 - 4.5 |
| Aqueous Solubility | The maximum concentration of the compound that can dissolve in water. | Low to moderate |
| pKa (Acid Dissociation Constant) | A measure of the acidity or basicity of a compound. | 4.0 - 6.0 (for basic nitrogen) |
| Polar Surface Area (PSA) | The surface sum over all polar atoms, an indicator of membrane permeability. | 40 - 70 Ų |
Experimental Protocols
Accurate determination of physicochemical properties is essential for drug discovery and development. The following are standard experimental protocols for measuring the key properties listed above.
Determination of Melting Point
The melting point of a solid organic compound can be determined using a melting point apparatus.[4]
Protocol:
-
A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.
-
The capillary tube is placed in the heating block of a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the solid begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.[4]
Determination of logP (Shake-Flask Method)
The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient.[5]
Protocol:
-
A known amount of the compound is dissolved in a pre-saturated mixture of n-octanol and water.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.[5]
-
The mixture is then centrifuged to ensure complete separation of the octanol and water layers.[5]
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Determination of Aqueous Solubility
The thermodynamic solubility of a compound can be determined by the shake-flask method.
Protocol:
-
An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The suspension is shaken at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is quantified using HPLC with a standard calibration curve.
Biological Activity and Signaling Pathways
Substituted benzothiazole derivatives have been investigated for their potential as anticancer agents, with some demonstrating inhibitory activity against specific protein kinases. A key signaling pathway implicated in various cancers and inflammatory diseases is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[6][7][8]
JAK/STAT Signaling Pathway
The JAK/STAT signaling pathway is a crucial communication route for cells, transmitting information from extracellular signals to the nucleus to regulate gene expression involved in immunity, cell proliferation, differentiation, and apoptosis.[6][7] Dysregulation of this pathway is a hallmark of many cancers.[8][9]
The canonical JAK/STAT pathway is activated by the binding of cytokines or growth factors to their specific receptors on the cell surface. This binding leads to the activation of associated Janus kinases (JAKs), which then phosphorylate the receptor, creating docking sites for STAT proteins.[10] The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes.[9][10]
Caption: The JAK/STAT signaling pathway.
Experimental Workflow for Kinase Inhibitor Screening
Identifying compounds that can modulate the activity of kinases like JAK is a key objective in drug discovery. The following workflow outlines a typical process for screening potential kinase inhibitors.
Caption: Experimental workflow for kinase inhibitor screening.
Protocol for In Vitro Kinase Assay
Biochemical assays are fundamental for determining the inhibitory potency of a compound against a specific kinase.[11]
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase enzyme, a specific substrate (peptide or protein), and ATP in a suitable buffer.
-
Compound Addition: The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.
-
Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-³²P]ATP) or non-radiometric methods like fluorescence-based assays or ELISA.[11][12]
-
Data Analysis: The kinase activity is measured for each compound concentration. The data is then plotted as percent inhibition versus compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
References
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sinobiological.com [sinobiological.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential: A Technical Guide to the Biological Activity of Novel Bromo-Fluoro-Thionitrogen Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless pursuit of novel therapeutic agents has driven medicinal chemistry into exploring unique chemical spaces. Among these, heterocyclic compounds incorporating bromine, fluorine, and a thionitrogen moiety represent a promising frontier. The strategic inclusion of halogen atoms, particularly fluorine and bromine, is known to significantly modulate the physicochemical and biological properties of molecules, often enhancing their efficacy and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the potential biological activities of these novel bromo-fluoro-thionitrogen compounds, with a focus on their anticancer and antimicrobial properties. We present a compilation of representative quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to empower researchers in this burgeoning field.
Quantitative Biological Activity
The following tables summarize the cytotoxic and antimicrobial activities of representative compounds structurally related to the bromo-fluoro-thionitrogen class. This data, gathered from various studies, provides a comparative baseline for the potential efficacy of novel analogues.
Table 1: Anticancer Activity of Representative Fluorinated and Brominated Heterocyclic Compounds
| Compound Class | Cell Line | Assay | IC50 (µM) |
| Fluorinated Aminophenylhydrazines | A549 (Lung Carcinoma) | ATP Assay | 0.64 |
| Substituted 1,4-Naphthoquinones | DU-145 (Prostate), MDA-MB-231 (Breast), HT-29 (Colon) | MTT Assay | 1-3 |
| Fluorinated N-Heterocyclic Carbene Silver(I) Complexes | MDA-MB-231 (Breast Cancer) | MTT Assay | >100 (ligand), Moderate (complex) |
| Fluorinated Indole-tethered Chromenes | A549, PC-3, MCF-7 | Not Specified | 7.9–9.1 |
| Ring-fluorinated Heterocycles | HCT-116 (Colon Carcinoma) | Not Specified | 1.34 |
Table 2: Antimicrobial Activity of Representative Halogenated Compounds
| Compound Class | Microbial Strain | Assay | Zone of Inhibition (mm) / MIC (µg/mL) |
| Halogenated Compounds | Methicillin-resistant Staphylococcus aureus (MRSA) | Not Specified | Potent bactericidal activity at 3.13 µg/mL |
| Pyridazinone Derivatives | S. aureus (MRSA), P. aeruginosa, A. baumannii | Not Specified | MIC range: 3.74–8.92 µM |
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for the evaluation of novel compounds. Below are methodologies for key assays relevant to assessing the biological activity of bromo-fluoro-thionitrogen compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2][3]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[2]
Materials:
-
96-well microplates
-
Test compound stock solutions (in a suitable solvent like DMSO)
-
Cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used for the compounds).
-
Incubation: Incubate the plates for 24 to 72 hours, depending on the cell line and experimental design.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C to allow for the formation of formazan crystals.[4]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4] Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Agar Well Diffusion Assay for Antimicrobial Activity
This method is a standard procedure for screening the antimicrobial activity of new compounds.[5][6][7]
Principle: The test compound diffuses from a well through a solid agar medium that has been seeded with a specific microorganism. If the compound is effective against the microorganism, it will inhibit its growth, resulting in a clear zone of inhibition around the well.[7]
Materials:
-
Sterile Petri dishes
-
Mueller-Hinton Agar (MHA)
-
Bacterial or fungal strains
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Test compound solutions at known concentrations
-
Positive control (standard antibiotic) and negative control (solvent)
-
Incubator
Procedure:
-
Prepare Inoculum: Grow the microbial strain in a suitable broth to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Inoculate Plates: Dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of an MHA plate to create a lawn of bacteria.
-
Create Wells: Use a sterile cork borer to punch uniform wells into the agar.[7]
-
Add Compounds: Pipette a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.[7]
-
Pre-diffusion: Allow the plates to stand for about 30 minutes to permit the diffusion of the compounds into the agar.[7]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[5]
-
Measure Zone of Inhibition: Measure the diameter of the clear zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.
Tyrosine Kinase Inhibition Assay
Many anticancer agents function by inhibiting tyrosine kinases. A variety of assay kits are commercially available to screen for such activity.[8][9][10]
Principle: These assays typically measure the phosphorylation of a substrate by a specific tyrosine kinase. Inhibition of the kinase by a test compound results in a decreased signal. The signal can be detected through various methods, including fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence.[8]
General Protocol (Endpoint Assay):
-
Reaction Setup: In a microplate, combine the tyrosine kinase, a specific substrate, and the test compound at various concentrations in an appropriate reaction buffer.
-
Initiate Reaction: Add ATP to start the phosphorylation reaction.[8]
-
Incubation: Incubate the plate for a specified time at a controlled temperature to allow the enzymatic reaction to proceed.
-
Stop Reaction and Detect Signal: Add a stop/detection solution containing EDTA to quench the reaction and a labeled antibody or tracer that binds to the phosphorylated substrate.[8]
-
Measurement: Measure the signal using a plate reader compatible with the detection method.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Mandatory Visualizations
Signaling Pathways
// Nodes FGF [label="FGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; FGFR [label="FGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FRS2 [label="FRS2", fillcolor="#34A853", fontcolor="#FFFFFF"]; GRB2 [label="GRB2", fillcolor="#34A853", fontcolor="#FFFFFF"]; SOS [label="SOS", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCG [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#FBBC05", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca2 [label="Ca²⁺", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Proliferation [label="Proliferation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Survival [label="Survival", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Differentiation [label="Differentiation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges FGF -> FGFR [label="Binds"]; FGFR -> FRS2 [label="Phosphorylates"]; FRS2 -> GRB2 -> SOS -> RAS -> RAF -> MEK -> ERK; ERK -> Nucleus; FGFR -> PI3K; PI3K -> PIP3 [label="Converts PIP2"]; PIP2 -> PIP3; PIP3 -> AKT; AKT -> Survival; FGFR -> PLCG; PLCG -> DAG; PLCG -> IP3; DAG -> PKC; IP3 -> Ca2; FGFR -> STAT; STAT -> Nucleus; Nucleus -> Proliferation; Nucleus -> Differentiation; }
// Nodes - Extrinsic Pathway FasL [label="Fas Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; FasR [label="Fas Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FADD [label="FADD", fillcolor="#34A853", fontcolor="#FFFFFF"]; Procaspase8 [label="Procaspase-8", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase8 [label="Caspase-8", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Nodes - Intrinsic Pathway DNA_Damage [label="DNA Damage", fillcolor="#FBBC05", fontcolor="#202124"]; p53 [label="p53", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bax_Bak [label="Bax/Bak", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Cytochrome_c [label="Cytochrome c", fillcolor="#FBBC05", fontcolor="#202124"]; Apaf1 [label="Apaf-1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosome [label="Apoptosome", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Procaspase9 [label="Procaspase-9", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase9 [label="Caspase-9", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Nodes - Common Pathway Procaspase3 [label="Procaspase-3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges - Extrinsic Pathway FasL -> FasR [label="Binds"]; FasR -> FADD [label="Recruits"]; FADD -> Procaspase8 [label="Activates"]; Procaspase8 -> Caspase8;
// Edges - Intrinsic Pathway DNA_Damage -> p53 [label="Activates"]; p53 -> Bax_Bak [label="Upregulates"]; Bax_Bak -> Mitochondrion [label="Forms pores in"]; Mitochondrion -> Cytochrome_c [label="Releases"]; Cytochrome_c -> Apaf1 [label="Binds"]; Apaf1 -> Procaspase9 [label="Recruits"]; {Cytochrome_c, Apaf1, Procaspase9} -> Apoptosome [style=dashed]; Apoptosome -> Caspase9 [label="Activates"];
// Edges - Common Pathway Caspase8 -> Procaspase3; Caspase9 -> Procaspase3; Procaspase3 -> Caspase3; Caspase3 -> Apoptosis [label="Executes"]; }
Experimental Workflow
// Nodes Synthesis [label="Compound Synthesis\n& Characterization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Anticancer [label="Anticancer Screening\n(MTT Assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antimicrobial [label="Antimicrobial Screening\n(Agar Well Diffusion)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hit_Identification [label="Hit Identification\n(IC50 / Zone of Inhibition)", fillcolor="#FBBC05", fontcolor="#202124"]; Mechanism_Study [label="Mechanism of Action Studies", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Kinase_Assay [label="Tyrosine Kinase\nInhibition Assay", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Apoptosis_Assay [label="Apoptosis Assay\n(e.g., Caspase Activity)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Lead_Optimization [label="Lead Optimization", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Synthesis -> Anticancer; Synthesis -> Antimicrobial; Anticancer -> Hit_Identification; Antimicrobial -> Hit_Identification; Hit_Identification -> Mechanism_Study; Mechanism_Study -> Kinase_Assay; Mechanism_Study -> Apoptosis_Assay; Mechanism_Study -> Lead_Optimization; }
Potential Mechanisms of Action
The biological activity of bromo-fluoro-thionitrogen compounds is likely multifaceted, stemming from the unique electronic and steric properties conferred by the constituent atoms.
Anticancer Activity
-
Tyrosine Kinase Inhibition: A significant number of anticancer drugs target protein tyrosine kinases (PTKs), which are crucial regulators of cell signaling pathways controlling growth, proliferation, and survival.[9][10] The heterocyclic core of thionitrogen compounds can serve as a scaffold to present functional groups that interact with the ATP-binding site of kinases like Fibroblast Growth Factor Receptors (FGFRs), thereby inhibiting their activity and downstream signaling. The bromo and fluoro substituents can enhance binding affinity and selectivity.
-
Induction of Apoptosis: Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells.[11] Thionitrogen compounds may induce apoptosis through various mechanisms. The presence of the nitroso or related nitrogen-sulfur functionalities can lead to the generation of reactive nitrogen species (RNS) like nitric oxide (NO). NO can have dual roles in cancer, but at high concentrations, it can induce apoptosis by causing DNA damage, activating caspases, and modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.[12][13]
Antimicrobial Activity
The antimicrobial properties of these compounds are likely due to a combination of factors. The lipophilicity imparted by the halogen atoms can facilitate passage through the microbial cell membrane. Once inside, the thionitrogen moiety could interfere with essential cellular processes. For instance, it might inhibit key enzymes involved in metabolism or cell wall synthesis. Furthermore, the generation of reactive nitrogen or sulfur species could lead to oxidative stress, damaging cellular components and leading to cell death.
Conclusion
Novel bromo-fluoro-thionitrogen compounds represent a promising class of molecules with significant potential for the development of new anticancer and antimicrobial agents. Their unique structural features offer opportunities for fine-tuning biological activity and pharmacokinetic properties. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring this exciting area of medicinal chemistry. Further investigation into the precise mechanisms of action and structure-activity relationships will be crucial in realizing the full therapeutic potential of this novel chemical class.
References
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. hereditybio.in [hereditybio.in]
- 6. chemistnotes.com [chemistnotes.com]
- 7. botanyjournals.com [botanyjournals.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.mblintl.com [resources.mblintl.com]
- 11. Apoptosis - Wikipedia [en.wikipedia.org]
- 12. The regulatory role of nitric oxide in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. europeanreview.org [europeanreview.org]
C18H16BrFN2OS structural elucidation using NMR and mass spectrometry
Abstract
The precise and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. This technical guide provides an in-depth walkthrough of the structural elucidation of a novel heterocyclic compound with the molecular formula C18H16BrFN2OS. By integrating data from high-resolution mass spectrometry (HRMS), one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy, we present a comprehensive methodology for researchers, scientists, and drug development professionals. This document details the experimental protocols, data interpretation, and logical framework required to piece together the molecular puzzle, culminating in the confirmed structure. All quantitative data are summarized in structured tables, and key workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.
Introduction
The process of bringing a new chemical entity from the laboratory to clinical trials is fraught with challenges, primary among which is the definitive characterization of its molecular structure. An incorrect structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and ultimately, the failure of a promising drug candidate. Therefore, the rigorous application of modern analytical techniques is not merely a procedural step but a critical foundation for the entire drug development pipeline.
This guide focuses on a multifaceted approach to structural elucidation, employing the synergistic capabilities of NMR and mass spectrometry. Mass spectrometry provides the molecular formula and key fragmentation patterns, while a suite of NMR experiments (¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC) reveals the intricate connectivity of the atoms within the molecule. We will follow a logical progression from the initial determination of the molecular formula to the final assembly of the complete chemical structure for this compound.
Experimental Protocols
Mass Spectrometry
High-resolution mass spectrometry (HRMS) was performed on a Q-TOF mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in methanol at a concentration of 1 mg/mL and infused directly into the ion source.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Sampling Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Mass Range: 50-1000 m/z
-
Acquisition Mode: Centroid
NMR Spectroscopy
All NMR spectra were recorded on a 500 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
¹H NMR: 500 MHz, 32 scans, 1.0 s relaxation delay
-
¹³C NMR: 125 MHz, 1024 scans, 2.0 s relaxation delay
-
DEPT-135: Standard pulse program used to differentiate CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Standard gradient-enhanced pulse sequence to identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Standard gradient-enhanced pulse sequence to identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): Standard gradient-enhanced pulse sequence, optimized for a 2,3J coupling of 8 Hz, to identify long-range carbon-proton correlations.
Results and Data Interpretation
Mass Spectrometry: Determining the Molecular Formula
The initial step in any structural elucidation is to determine the molecular formula.[1][2] The HRMS data provided a clear isotopic cluster for the molecular ion.
The high-resolution mass measurement of the most abundant peak in the molecular ion cluster provided a precise mass, which was used to calculate the elemental composition.
Table 1: High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z | Mass Difference (ppm) | Proposed Formula |
| [M+H]⁺ | 419.0224 | 419.0229 | 1.2 | C₁₈H₁₆BrFN₂OS⁺ |
| [M+2+H]⁺ | 421.0203 | 421.0210 | 1.6 | C₁₈H₁₆⁷⁹BrFN₂OS⁺ |
The observed isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units, is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). The calculated formula, C₁₈H₁₆BrFN₂OS, was consistent with the observed m/z and isotopic distribution.
The Degree of Unsaturation (DoU) was calculated to be 11. This high value suggests the presence of multiple rings and/or double bonds, likely including aromatic systems.
¹H NMR Spectroscopy: Identifying Proton Environments
The ¹H NMR spectrum provides information about the number of different proton environments and their neighboring protons through chemical shifts and coupling patterns.[3]
Table 2: ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 8.15 | d | 2H | 8.5 | H-2', H-6' |
| 7.75 | d | 2H | 8.5 | H-3', H-5' |
| 7.40 - 7.25 | m | 5H | - | Phenyl-H |
| 6.95 | t | 1H | 8.8 | H-3'' |
| 4.60 | s | 2H | - | CH₂ |
-
Aromatic Region (δ 7.0 - 8.5 ppm): The spectrum shows distinct signals in the aromatic region. The two doublets at δ 8.15 and 7.75, each integrating to 2H with the same coupling constant (J = 8.5 Hz), are characteristic of a para-substituted benzene ring. The multiplet at δ 7.25-7.40 integrating to 5H suggests a monosubstituted phenyl ring. The triplet at δ 6.95 is indicative of a proton on another aromatic system, likely coupled to fluorine.
-
Aliphatic Region (δ 4.60 ppm): A singlet at δ 4.60 integrating to 2H suggests a methylene (CH₂) group that is not adjacent to any protons. Its downfield shift indicates it is attached to an electronegative atom or a π-system.
¹³C NMR and DEPT-135 Spectroscopy: The Carbon Skeleton
The ¹³C NMR and DEPT-135 spectra reveal the number of unique carbon environments and classify them as CH, CH₂, or CH₃ groups.[4]
Table 3: ¹³C NMR and DEPT-135 Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | DEPT-135 | Assignment |
| 168.5 | C | C=N (Thiazole) |
| 161.0 (d, J=245 Hz) | C | C-F |
| 145.2 | C | C-S (Thiazole) |
| 138.1 | C | C (Phenyl) |
| 132.0 | CH | C-3', C-5' |
| 130.5 | CH | C-2', C-6' |
| 129.0 | CH | Phenyl CH |
| 128.8 | CH | Phenyl CH |
| 127.5 | CH | Phenyl CH |
| 125.4 | C | C-Br |
| 122.3 | C | C-4' |
| 115.8 (d, J=21 Hz) | CH | C-2'', C-6'' |
| 114.5 (d, J=22 Hz) | CH | C-4'' |
| 109.2 | C | C-5 (Thiazole) |
| 48.2 | CH₂ | CH₂ |
-
Quaternary Carbons (C): The spectrum shows several quaternary carbons, including those part of the thiazole ring (δ 168.5, 145.2, 109.2) and carbons attached to heteroatoms (C-F at δ 161.0, C-Br at δ 125.4). The large coupling constant (J = 245 Hz) for the carbon at δ 161.0 is characteristic of a direct C-F bond.
-
Methine Carbons (CH): The signals in the aromatic region are confirmed as CH groups.
-
Methylene Carbon (CH₂): The signal at δ 48.2 corresponds to the CH₂ group observed in the ¹H NMR spectrum.
2D NMR Spectroscopy: Assembling the Fragments
2D NMR experiments are crucial for connecting the individual spin systems identified in the 1D spectra.
-
COSY: The COSY spectrum confirmed the coupling between the protons at δ 8.15 and 7.75, solidifying the assignment of the para-substituted bromophenyl group. No other significant correlations were observed, which is consistent with the isolated nature of the other spin systems.
-
HSQC: The HSQC spectrum correlated each proton signal to its directly attached carbon, confirming the assignments made in Tables 2 and 3. For example, the protons at δ 8.15 correlated with the carbon at δ 130.5.
-
HMBC: The HMBC spectrum is key to connecting the fragments. The most informative long-range correlations are summarized below.
Table 4: Key HMBC Correlations
| Proton (δ ppm) | Correlated Carbons (δ ppm) | Inferred Connectivity |
| 8.15 (H-2',6') | 125.4 (C-Br), 122.3 (C-4') | Confirms the structure of the 4-bromophenyl group. |
| 4.60 (CH₂) | 138.1, 129.0, 127.5 | CH₂ is attached to the monosubstituted phenyl ring. |
| 4.60 (CH₂) | 168.5 (C=N) | CH₂ is also attached to the C=N carbon of the thiazole ring. |
| 7.75 (H-3',5') | 145.2 (C-S) | The 4-bromophenyl group is attached to the thiazole ring. |
Structure Assembly and Final Confirmation
The combined spectroscopic evidence points to a single, unambiguous structure.
-
Fragment 1: 4-Bromophenyl group. Confirmed by ¹H NMR (two doublets), ¹³C NMR, and HMBC correlations.
-
Fragment 2: Benzyl group. The 5H multiplet and the CH₂ group, connected via HMBC, form a benzyl group.
-
Fragment 3: Fluorophenyl group. The remaining aromatic signals with C-F coupling indicate a fluorophenyl group.
-
Core Structure: Thiazole ring. The remaining atoms (C₃HBrFN₂S) and the characteristic ¹³C shifts suggest a substituted thiazole ring.
The HMBC correlations connect these fragments: The benzyl group is attached to the thiazole nitrogen, and the 4-bromophenyl group is attached to a thiazole carbon. The fluorophenyl group is also attached to the thiazole ring. Based on all the data, the proposed structure is N-(fluorobenzyl)-4-(4-bromophenyl)-1,3-thiazol-2-amine .
Visualizing the Workflow
The logical flow of the structural elucidation process can be visualized as follows:
Caption: Structural Elucidation Workflow.
Logical Relationships in Data Interpretation
The interpretation of spectroscopic data relies on a series of logical deductions, as illustrated below.
Caption: Data Integration Logic.
Conclusion
The structural elucidation of this compound was successfully achieved through the systematic and integrated application of mass spectrometry and NMR spectroscopy. High-resolution mass spectrometry unequivocally established the molecular formula, while a combination of 1D and 2D NMR experiments provided the necessary detail to piece together the molecular framework. The final structure was identified as N-(fluorobenzyl)-4-(4-bromophenyl)-1,3-thiazol-2-amine. This guide underscores the power of a multi-technique approach and provides a clear, reproducible methodology for professionals in the field of drug discovery and chemical research. The detailed protocols and logical workflows presented herein serve as a robust template for future structural elucidation challenges.
References
Exploring the Chemical Space of C18H16BrFN2OS Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the exploration of the chemical space of isomers with the molecular formula C18H16BrFN2OS. Given the absence of extensive literature on specific isomers of this formula, this document outlines a theoretical and methodological approach to their synthesis, characterization, and potential biological evaluation. By leveraging established protocols for analogous structures, this guide serves as a foundational resource for researchers venturing into this novel chemical space.
Introduction to the Chemical Space of this compound
The molecular formula this compound suggests a high degree of unsaturation, indicating the presence of multiple aromatic rings and/or double bonds. The elemental composition, which includes sulfur, nitrogen, and oxygen, points towards the likelihood of various heterocyclic and functional group arrangements. This diversity gives rise to a vast number of potential constitutional isomers and stereoisomers, each with unique physicochemical properties and potential biological activities.
A plausible and synthetically accessible core structure for isomers of this formula could involve a substituted benzamide linked to a thiazole ring, incorporating the bromine and fluorine atoms on the aromatic systems. This structural motif is of interest in medicinal chemistry.
Isomer Characterization and Differentiation
A critical step in exploring a new chemical space is the unambiguous identification and differentiation of isomers. A combination of spectroscopic and chromatographic techniques is essential for this purpose.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating molecular structure and differentiating between isomers.[1][2][3] Key experiments include:
-
¹H NMR: Provides information on the chemical environment of protons, their connectivity through spin-spin coupling, and their relative numbers.
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments.
-
¹⁹F NMR: Given the presence of fluorine, this technique is crucial for confirming the position and electronic environment of the fluorine atom.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the definitive assignment of the molecular structure by piecing together molecular fragments.[1]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds. While isomers have the same molecular weight, their fragmentation patterns in tandem MS (MS/MS) can sometimes be used for differentiation.[4]
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for separating isomers.[5]
-
Reversed-Phase HPLC: Can often separate constitutional isomers based on differences in polarity.
-
Normal-Phase HPLC: May provide better separation for certain positional isomers.[6]
-
Chiral HPLC: Essential for the separation of enantiomers, using a chiral stationary phase.[4]
Gas Chromatography (GC): For volatile and thermally stable isomers, GC can be an effective separation technique, also with the option of using chiral columns.[7]
Synthetic Strategies
The synthesis of a library of this compound isomers can be approached through convergent synthetic routes. For the proposed thiazole-benzamide scaffold, a common method is the Hantzsch thiazole synthesis.[8]
General Synthetic Protocol for Thiazole-Benzamide Derivatives
-
Synthesis of Substituted Thioamide: Reaction of a substituted benzoyl chloride with a source of sulfur, such as Lawesson's reagent, or by treating an amide with P4S10.
-
Hantzsch Thiazole Synthesis: Cyclocondensation of the thioamide with an α-haloketone to form the thiazole ring.[8]
-
Amide Coupling: Coupling of a carboxylic acid-functionalized thiazole with a substituted aniline, or vice versa, using standard peptide coupling reagents (e.g., HATU, HOBt).
Microwave-assisted synthesis can be employed to accelerate these reactions and improve yields.[8]
Data Presentation: Hypothetical Characterization Data
The following tables illustrate the expected format for presenting quantitative data for a hypothetical set of this compound isomers.
Table 1: Hypothetical ¹H NMR Data (in ppm) for Positional Isomers
| Proton | Isomer 1 (ortho-Br) | Isomer 2 (meta-Br) | Isomer 3 (para-Br) |
| Thiazole-H | 7.85 (s, 1H) | 7.86 (s, 1H) | 7.85 (s, 1H) |
| Amide-NH | 9.50 (s, 1H) | 9.51 (s, 1H) | 9.50 (s, 1H) |
| Phenyl-H (Br) | 7.60-7.80 (m, 4H) | 7.55-7.75 (m, 4H) | 7.65 (d, 2H), 7.75 (d, 2H) |
| Phenyl-H (F) | 7.10-7.30 (m, 4H) | 7.12-7.32 (m, 4H) | 7.15 (t, 2H), 7.25 (t, 2H) |
| Methyl-CH3 | 2.40 (s, 3H) | 2.41 (s, 3H) | 2.40 (s, 3H) |
Table 2: Chromatographic Separation Parameters
| Isomer Type | Column Type | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |
| Positional Isomers | C18 Reversed-Phase | Acetonitrile/Water (70:30) with 0.1% TFA | 1.0 | 8.5, 9.2, 9.8 |
| Diastereomers | Phenyl-Hexyl | Methanol/Water (60:40) | 0.8 | 12.1, 13.5 |
| Enantiomers | Chiral (Cellulose-based) | Hexane/Isopropanol (90:10) | 1.0 | 15.3, 17.1 |
Pharmacological Screening and Biological Activity
Given the novelty of these compounds, a broad screening approach is recommended to identify potential biological activities.
In Vitro Screening
High-Throughput Screening (HTS): A large library of the synthesized isomers can be rapidly screened against a panel of biological targets using automated assays.[9][10] Common HTS assays include:
-
Enzyme inhibition assays
-
Receptor binding assays
-
Cell-based assays measuring proliferation, apoptosis, or specific signaling events [10]
The screening can be either target-based, focusing on specific proteins implicated in a disease, or phenotypic, observing the overall effect on cells.[11]
Computational Prediction of Biological Activity
In silico methods can be used to predict the biological activity profiles of the novel isomers.[12] Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing datasets of structurally similar compounds to predict the activity of new molecules.[13][14][15] This can help prioritize which isomers to synthesize and test.
Visualizations
Experimental Workflow
Caption: Generalized workflow for the synthesis, purification, characterization, and screening of novel isomers.
Logical Relationship of Isomers
Caption: Classification of different types of isomers.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a this compound isomer.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: NMR Spectroscopy of Stereoisomers [orgspectroscopyint.blogspot.com]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 6. separation of positional isomers - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Current Screening Methodologies in Drug Discovery for Selected Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computer-Aided Estimation of Biological Activity Profiles of Drug-Like Compounds Taking into Account Their Metabolism in Human Body [mdpi.com]
- 13. bioinf.jku.at [bioinf.jku.at]
- 14. New Methods for Predicting Drug Molecule Activity Using Deep Learning | White | Bioscience Methods [bioscipublisher.com]
- 15. benthamdirect.com [benthamdirect.com]
Quantum Chemical Calculations for Novel Drug Candidates: A Technical Guide for C18H16BrFN2OS
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of the novel compound C18H16BrFN2OS. Aimed at researchers, scientists, and professionals in drug development, this document outlines the theoretical framework, computational methodologies, and data interpretation necessary for a thorough in-silico analysis. By leveraging computational chemistry, we can gain profound insights into molecular behavior, guiding further experimental work and accelerating the drug discovery pipeline.
Introduction to Quantum Chemical Calculations in Drug Discovery
Quantum chemical calculations have emerged as a powerful tool in modern drug discovery. These methods, rooted in the principles of quantum mechanics, allow for the detailed investigation of molecular properties at the atomic and electronic levels. For a novel molecule such as this compound, these calculations can predict its three-dimensional structure, stability, reactivity, and spectroscopic signatures without the need for initial synthesis and physical experimentation. This in-silico approach provides a cost-effective and efficient means to screen potential drug candidates, identify key structural features, and understand their potential interactions with biological targets.
Computational Methodology
The following section details a robust computational protocol for the quantum chemical analysis of this compound. This workflow is designed to yield accurate and reliable data on the molecule's geometric, electronic, and spectroscopic properties.
Molecular Structure Preparation and Optimization
The initial step involves the construction of the 3D structure of this compound. This can be achieved using molecular building software. The initial structure is then subjected to geometry optimization to find the most stable conformation, corresponding to the minimum energy on the potential energy surface.
Protocol:
-
Initial Structure Generation: The 2D structure of this compound is sketched and converted to a 3D model using a molecular editor.
-
Computational Software: All calculations are performed using a standard quantum chemistry software package (e.g., Gaussian, ORCA, Spartan).
-
Level of Theory: The geometry optimization is carried out using Density Functional Theory (DFT) with the B3LYP functional.
-
Basis Set: The 6-311++G(d,p) basis set is employed for all atoms to provide a good balance between accuracy and computational cost.
-
Convergence Criteria: The optimization is continued until the forces on the atoms are negligible and the geometry has reached a stationary point on the potential energy surface.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency calculation is performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies). These calculations also provide the theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for structural validation.
Protocol:
-
Frequency Calculation: Using the optimized geometry of this compound, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).
-
Thermochemical Analysis: The output provides thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Spectral Simulation: The calculated vibrational frequencies and intensities are used to generate theoretical IR and Raman spectra.
Electronic Properties Analysis
The electronic properties of this compound are crucial for understanding its reactivity and potential intermolecular interactions. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP).
Protocol:
-
Molecular Orbital Analysis: The HOMO and LUMO energies are obtained from the output of the single-point energy calculation on the optimized geometry. The HOMO-LUMO gap is then calculated as E_gap = E_LUMO - E_HOMO.
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and visualized on the electron density surface to identify electrophilic and nucleophilic sites.
Spectroscopic Properties Simulation
Quantum chemical calculations can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra.
Protocol:
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is employed at the B3LYP/6-311++G(d,p) level to calculate the ¹H and ¹³C NMR chemical shifts. Tetramethylsilane (TMS) is used as the reference standard.
-
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which are then used to simulate the UV-Vis absorption spectrum.
Data Presentation
The quantitative data obtained from the quantum chemical calculations are summarized in the following tables for clarity and comparative analysis.
Table 1: Optimized Geometric Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C1-C2 | Value | ||
| C2-N1 | Value | ||
| C1-C2-N1 | Value | ||
| C1-C2-N1-C3 | Value | ||
| ... | ... | ... | ... |
Table 2: Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |
| 1 | Value | Value | Value | e.g., C-H stretch |
| 2 | Value | Value | Value | e.g., C=O stretch |
| ... | ... | ... | ... | ... |
Table 3: Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap | Value |
| Ionization Potential | Value |
| Electron Affinity | Value |
Table 4: Predicted NMR Chemical Shifts (ppm) for this compound
| Atom | Calculated Chemical Shift (ppm) |
| H1 | Value |
| C1 | Value |
| ... | ... |
Table 5: Calculated UV-Vis Absorption Maxima for this compound
| Excitation | Wavelength (nm) | Oscillator Strength |
| S0 -> S1 | Value | Value |
| S0 -> S2 | Value | Value |
| ... | ... | ... |
Visualizations
The following diagrams illustrate the computational workflow and the relationships between key calculated properties.
Caption: A flowchart illustrating the key steps in the quantum chemical analysis of this compound.
Caption: A diagram showing the interconnectedness of various molecular properties derived from quantum chemical calculations.
Conclusion
This technical guide has outlined a comprehensive computational strategy for the in-depth characterization of the novel molecule this compound. By following the detailed protocols for geometry optimization, vibrational analysis, and the calculation of electronic and spectroscopic properties, researchers can obtain a wealth of information critical for drug development. The presented tables and diagrams provide a clear framework for organizing and interpreting the computational data. The insights gained from these quantum chemical calculations will undoubtedly facilitate a deeper understanding of the molecule's behavior and guide the design of future experimental studies.
A Comprehensive Review of Bioactive Compounds Featuring Bromine, Fluorine, Nitrogen, and Sulfur Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Heterocyclic compounds containing nitrogen and sulfur atoms form the backbone of a vast array of pharmaceuticals and biologically active molecules. The strategic incorporation of halogen atoms, particularly fluorine and bromine, into these scaffolds has emerged as a powerful tool in medicinal chemistry to modulate their physicochemical properties, metabolic stability, and target-binding affinity. This technical guide provides a comprehensive literature review of compounds featuring bromine, fluorine, nitrogen, and sulfur scaffolds, with a focus on their synthesis, biological activity, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development by summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.
Data Presentation: Quantitative Biological Activity
The following tables summarize the in vitro cytotoxic and antimicrobial activities of various compounds containing Br, F, N, and S scaffolds, as reported in the literature.
Table 1: In Vitro Anticancer Activity (IC50 Values) of Selected Compounds
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles | MCF-7 (Breast) | < 0.001 | [1] |
| Fluorinated 2-(4-aminophenyl)benzothiazoles | MDA 468 (Breast) | < 0.001 | [1] |
| Thiazole Derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [2] |
| Thiazole Derivative 4c | HepG2 (Liver) | 7.26 ± 0.44 | [2] |
| Brominated Thiazole Derivative 4b | MCF-7 (Breast) | 31.5 ± 1.91 | [2] |
| Brominated Thiazole Derivative 4b | HepG2 (Liver) | 51.7 ± 3.13 | [2] |
| Thiazole Derivative 8 | MCF-7 (Breast) | 3.36 µg/ml | [3] |
| Thiazole Derivative 7a | MCF-7 (Breast) | 4.75 µg/ml | [3] |
| Thiazole-1,2,3-triazole hybrid 5h | Human Glioblastoma | 3.20 ± 0.32 | [4] |
| Thiazole-1,2,3-triazole hybrid 5f | Human Glioblastoma | 4.72 ± 3.92 | [4] |
| Thiazole-1,2,3-triazole hybrid 5c | Human Glioblastoma | 10.67 ± 0.94 | [4] |
| Thiazole Derivatives | MDA-MB-231 (Breast, migration) | 0.024 - >50 | [5] |
| Thioxopyrimidine Derivative 21c | HCT-116 (Colon) | 60.9 ± 1.8 µg/ml | [6] |
| Thioxopyrimidine Derivative 21d | HCT-116 (Colon) | 58.2 ± 5.1 µg/ml | [6] |
| Thioxopyrimidine Derivative 21a | PC-3 (Prostate) | 66.6 ± 3.6 µg/ml | [6] |
| Thioxopyrimidine Derivative 21d | PC-3 (Prostate) | 65.8 ± 2.8 µg/ml | [6] |
Table 2: Minimum Inhibitory Concentration (MIC) Values of Selected Compounds
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Heterocyclic Nitrogen Compounds | Mycobacterium | 0.003 - 42.6 | [7] |
| Pyrazole Derivatives | E. Coli | 25 - 50 | [8] |
| Pyrido[1,2-a]pyrimidines | B. subtilis | 50 | [8] |
| Pyrimidine & Oxadiazole Derivatives | Various Bacteria | 12.5 - 41.2 | [9] |
| Pyrrole Derivatives | E. faecalis, S. aureus, E. coli | 0.25 - 0.5 | [9] |
| Thiazine Derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | Not specified | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, focusing on the synthesis of a representative compound and the protocol for a common biological assay.
Synthesis of 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole
A key synthetic route to fluorinated 2-(4-aminophenyl)benzothiazoles involves the Jacobsen cyclization of precursor thiobenzanilides.[1] The following is a generalized procedure based on reported syntheses:
-
Preparation of the Thiobenzanilide Precursor: A substituted aminothiophenol is reacted with a substituted benzoyl chloride in an appropriate solvent (e.g., dichloromethane or toluene) in the presence of a base (e.g., triethylamine or pyridine) to form the corresponding amide. This amide is then thionated using a reagent such as Lawesson's reagent or phosphorus pentasulfide in a solvent like toluene or xylene under reflux to yield the thiobenzanilide.
-
Jacobsen Cyclization: The thiobenzanilide is dissolved in a suitable solvent and treated with an oxidizing agent, such as potassium ferricyanide, in an aqueous basic solution (e.g., sodium hydroxide). The reaction mixture is typically stirred at room temperature or gently heated to effect the cyclization to the benzothiazole ring system.
-
Purification: The crude product is extracted with an organic solvent, and the organic layer is washed with water and brine, dried over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The resulting solid is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole.[1]
In Vitro Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to determine cell viability and, consequently, the cytotoxic potential of a compound.[11][12][13][14][15]
-
Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a predetermined density (e.g., 5 x 10³ cells per well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.[16]
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM). The medium from the cell plates is removed, and the cells are treated with the different concentrations of the compounds. Control wells containing untreated cells and vehicle-treated cells are also included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, under the same conditions as in step 1.[16]
-
MTT Addition and Incubation: After the incubation period, a solution of MTT (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours.[12][14] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[12][15]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[13][15]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Workflow Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways often implicated in the mechanism of action of anticancer agents.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in regulating immune and inflammatory responses, cell proliferation, and apoptosis.[17][18][19][20] Its dysregulation is frequently observed in various cancers.
Caption: Canonical NF-κB signaling pathway.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular pathway that regulates cell growth, proliferation, survival, and metabolism.[21][22][23][24] It is one of the most frequently activated pathways in human cancers.
References
- 1. Item - Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles - figshare - Figshare [figshare.com]
- 2. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 3. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. An in vitro study on the antimicrobial effect of select heterocyclic nitrogen compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. texaschildrens.org [texaschildrens.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Structural studies of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting the NF-κB signaling pathway in chronic tendon disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
Stability and Degradation of Voriconazole (C18H16BrFN2OS): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation profile of Voriconazole, a broad-spectrum triazole antifungal agent. Understanding the chemical stability of an active pharmaceutical ingredient (API) like Voriconazole is critical for ensuring its quality, safety, and efficacy throughout its lifecycle, from manufacturing to patient administration. This document details the intrinsic stability of Voriconazole under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines, outlines detailed experimental protocols for conducting such studies, and presents known degradation pathways.
Introduction to Voriconazole
Voriconazole, with the chemical formula C18H16BrFN2OS, is chemically designated as (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoro-4-pyrimidinyl)-1-(1H-1,2,4-triazol-1-yl)-butan-2-ol.[1] It is a second-generation triazole antifungal drug used in the treatment of serious and invasive fungal infections.[1][2] Its primary mode of action involves the inhibition of the fungal cytochrome P450-dependent enzyme 14-alpha-sterol demethylase, which is essential for the synthesis of ergosterol, a key component of the fungal cell membrane.[3][4] Given its critical therapeutic role, a thorough understanding of its stability is paramount.
Summary of Forced Degradation Studies
Forced degradation studies are essential to identify the likely degradation products of a drug substance, which can help in establishing degradation pathways and validating the stability-indicating power of analytical methods.[2][5] Voriconazole has been subjected to a variety of stress conditions, including hydrolysis, oxidation, and photolysis.
The intrinsic stability of Voriconazole varies significantly depending on the stressor. It is most susceptible to degradation under alkaline (basic) conditions.[2][5][6][7] Degradation is also observed under acidic, neutral hydrolytic, oxidative, and photolytic conditions, although generally to a lesser extent.[2][3] The molecule demonstrates relative stability under dry heat conditions.[3]
Data Presentation of Degradation Studies
The following tables summarize the quantitative data from various forced degradation studies on Voriconazole. These results highlight the percentage of degradation observed under specific experimental conditions.
Table 1: Hydrolytic Degradation of Voriconazole
| Condition | Time | Temperature | % Degradation | Degradation Products | Reference |
| 0.5 N HCl | 48 h | Room Temp. | 12.1% | Imp-A, Imp-D | [1] |
| 3 N HCl | 30 min | Room Temp. | 11.60% | Single Unidentified Peak | [3] |
| 3 N HCl | 60 min | Room Temp. | 16.92% | Single Unidentified Peak | [3] |
| 3 N HCl | 90 min | Room Temp. | 25.11% | Single Unidentified Peak | [3] |
| 3 N HCl | 120 min | Room Temp. | 29.99% | Single Unidentified Peak | [3] |
| Water (Hydrolysis) | 48 h | 60°C | Not specified | Imp-A, Imp-D | [1] |
| Water (Reflux) | Not specified | Boiling | 56.92% | Single Unidentified Peak | [3] |
| 0.5 N NaOH | 48 h | Room Temp. | Significant Degradation | Imp-A, Imp-D | [1] |
| 0.1 N NaOH | 30 min | Room Temp. | 55.58% | Single Unidentified Peak | [3] |
| 0.1 N NaOH | 60 min | Room Temp. | 78.75% | Single Unidentified Peak | [3] |
| 0.1 N NaOH | 90 min | Room Temp. | 100% | Single Unidentified Peak | [3] |
Table 2: Oxidative and Photolytic Degradation of Voriconazole
| Condition | Time | Exposure | % Degradation | Degradation Products | Reference |
| 3.0% H₂O₂ | 48 h | Room Temp. | Not specified | Imp-D, Unknowns | [1] |
| 30% H₂O₂ | 15 min | Room Temp. | Stable | - | [3] |
| 30% H₂O₂ | 20 h | Room Temp. | Stable | - | [3] |
| 5% KMnO₄ | 3 h | Room Temp. | Occurred | Not specified | [2] |
| Photolytic (UV Light) | 10 days | 254 nm | Not Observed | - | [1] |
| Photolytic (UVC) | 1 h (in solution) | 254 nm | Significant Degradation | Two major peaks | [2] |
| Photolytic (UVC) | 14 days (solid) | 254 nm | 29.7% | Not specified | [2] |
Experimental Protocols for Stress Testing
The following are detailed methodologies for conducting forced degradation studies on Voriconazole, synthesized from published literature. A stability-indicating analytical method, typically RP-HPLC, is required to resolve Voriconazole from its degradation products.
Preparation of Stock Solution
Prepare a stock solution of Voriconazole at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or a mixture of acetonitrile and water.[2][3]
Acidic Hydrolysis
-
Transfer a known volume of the Voriconazole stock solution into a volumetric flask.
-
Add an equal volume of a strong acid (e.g., 1N HCl or 0.5N HCl) to achieve the desired final concentration of the drug.[1][6]
-
Keep the flask at room temperature or heat to a specified temperature (e.g., 60°C) for a defined period (e.g., up to 48 hours).[1][5]
-
Periodically withdraw samples.
-
Before analysis, neutralize the sample with an equivalent amount of a suitable base (e.g., 1N NaOH or 0.5N NaOH).
-
Dilute the neutralized sample with the mobile phase to the target concentration for HPLC analysis.
Alkaline Hydrolysis
-
Transfer a known volume of the Voriconazole stock solution into a volumetric flask.
-
Add an equal volume of a strong base (e.g., 0.1N NaOH or 0.5N NaOH) to achieve the desired final concentration.[1][3]
-
Maintain the solution at room temperature for a defined period (e.g., up to 90 minutes or 48 hours), as degradation is rapid.[1][3]
-
Periodically withdraw samples.
-
Neutralize the sample with an equivalent amount of a suitable acid (e.g., 0.1N HCl or 0.5N HCl) before analysis.
-
Dilute the neutralized sample with the mobile phase to the target concentration for HPLC analysis.
Neutral Hydrolysis
-
Transfer a known volume of the Voriconazole stock solution into a volumetric flask and dilute with purified water.
-
Heat the solution under reflux in a boiling water bath or in an oven at a specified temperature (e.g., 60°C) for a defined period (e.g., 48 hours).[1][3]
-
Cool the solution to room temperature.
-
Dilute with the mobile phase to the target concentration for HPLC analysis.
Oxidative Degradation
-
Transfer a known volume of the Voriconazole stock solution into a volumetric flask.
-
Add a specified volume of an oxidizing agent, such as 3% or 30% hydrogen peroxide (H₂O₂).[1][3]
-
Keep the solution at room temperature for a defined period (e.g., 15 minutes to 48 hours).[1][3]
-
If significant H₂O₂ remains, it may be necessary to gently heat the sample to remove the excess before injection to prevent damage to the HPLC column.[3]
-
Dilute the sample with the mobile phase to the target concentration for HPLC analysis.
Photostability Testing
-
Expose a sample of the Voriconazole drug substance (solid state) and a solution of the drug to a light source according to ICH Q1B guidelines.[8]
-
The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]
-
Use a combination of a cool white fluorescent lamp and a near-UV lamp (e.g., with a spectral distribution from 320 nm to 400 nm).[8]
-
A parallel sample should be protected from light (e.g., wrapped in aluminum foil) to serve as a dark control.[8]
-
After the exposure period, prepare the samples for analysis and compare the results to the dark control.
Visualization of Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of experimental processes and chemical transformations.
Experimental Workflow for Forced Degradation
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the cytochrome P450 enzymes involved in the N-oxidation of voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
Preliminary Pharmacological Potential of C18H16BrFN2OS: A Technical Guide for In-Depth Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound C18H16BrFN2OS represents a novel chemical entity with undocumented pharmacological properties. This technical guide outlines a comprehensive, multi-tiered strategy for the preliminary screening of this compound to elucidate its potential therapeutic value. The proposed workflow integrates in silico predictive modeling with robust in vitro and subsequent in vivo assays to build a foundational pharmacological profile. This document serves as a roadmap for researchers, providing detailed experimental protocols and data presentation frameworks essential for the initial stages of drug discovery and development.
Introduction
The identification of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The compound this compound, a molecule containing bromine, fluorine, nitrogen, oxygen, and sulfur, possesses a complex scaffold that suggests the potential for diverse biological activities. As no existing data on the synthesis or pharmacological effects of this specific molecule are publicly available, a systematic and rigorous screening cascade is required to ascertain its bioactivity, toxicity, and potential mechanisms of action.[1]
This guide presents a structured approach to the preliminary pharmacological evaluation of this compound, commencing with computational predictions of its drug-like properties, followed by a series of in vitro assays to identify potential biological targets and cellular effects, and culminating in recommendations for initial in vivo characterization.
In Silico Profiling: Predicting ADMET Properties
Prior to extensive laboratory investigation, in silico methods can provide valuable, cost-effective insights into the potential pharmacokinetic and toxicological profile of a novel compound.[2][3] These predictive models help to identify potential liabilities early in the drug discovery process.
Predicted Physicochemical and ADMET Properties
A variety of computational tools can be employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.[2][4] The following table summarizes key predicted parameters and their desirable ranges for oral drug candidates.
| Parameter | Predicted Value (Hypothetical) | Desirable Range/Comment |
| Physicochemical Properties | ||
| Molecular Weight ( g/mol ) | 423.3 | < 500 (Lipinski's Rule of Five) |
| LogP | 3.8 | < 5 (Lipinski's Rule of Five) |
| H-Bond Donors | 1 | < 5 (Lipinski's Rule of Five) |
| H-Bond Acceptors | 4 | < 10 (Lipinski's Rule of Five) |
| Pharmacokinetic Properties | ||
| Human Intestinal Absorption | High | High probability of good absorption is preferred. |
| Caco-2 Permeability (nm/s) | 15 x 10^-6 | > 10 x 10^-6 suggests good permeability. |
| Blood-Brain Barrier (BBB) | BBB+ | Indicates potential for CNS activity. May be undesirable for peripherally acting drugs. |
| CYP450 2D6 Inhibition | Non-inhibitor | Non-inhibition of major CYP isoforms is desirable to minimize drug-drug interactions.[4] |
| Toxicology Predictions | ||
| hERG Inhibition | Low Risk | Low risk of cardiotoxicity is crucial for safety. |
| AMES Mutagenicity | Non-mutagenic | A negative result suggests a lower likelihood of carcinogenicity. |
| Acute Oral Toxicity (LD50) | Class III | Moderate to low toxicity is preferred. |
ADMET Screening Workflow
The following diagram illustrates a typical workflow for the initial in silico and subsequent in vitro ADMET screening of a novel compound.
Caption: Workflow for ADMET screening of a novel compound.
In Vitro Pharmacological Screening
In vitro assays are fundamental to identifying the biological activity of a novel compound.[5] This phase involves a tiered approach, starting with broad cytotoxicity assessments, followed by target-based and phenotypic screening.
Cytotoxicity Profiling
Initial screening should assess the general cytotoxicity of this compound against a panel of human cancer and non-cancer cell lines to determine its therapeutic window.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Plating: Seed cells (e.g., HeLa, A549, HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Hypothetical Cytotoxicity Data (IC50 in µM)
| Cell Line | Tissue of Origin | IC50 (µM) |
| A549 | Lung Carcinoma | 12.5 |
| MCF-7 | Breast Cancer | 25.8 |
| HeLa | Cervical Cancer | 18.2 |
| HEK293 | Embryonic Kidney | > 100 |
Target-Based Screening
To identify specific molecular targets, this compound should be screened against a panel of purified enzymes and receptors known to be involved in various disease pathologies.
Hypothetical Target-Based Screening Results (% Inhibition at 10 µM)
| Target Class | Specific Target | % Inhibition |
| Kinase | EGFR | 8 |
| VEGFR2 | 15 | |
| BRAF | 92 | |
| Protease | MMP-2 | 5 |
| Cathepsin K | 11 | |
| GPCR | Dopamine D2 | 3 |
| Serotonin 5-HT2A | 6 |
In Vitro Screening Workflow
The following diagram outlines a general workflow for the in vitro screening of a novel compound.
Caption: General workflow for in vitro pharmacological screening.
Elucidation of Mechanism of Action (MoA)
Based on the hypothetical screening results, this compound shows potent inhibition of the BRAF kinase. Further studies would be required to confirm this mechanism of action.
Experimental Protocol: Western Blot for Pathway Analysis
-
Cell Treatment: Treat BRAF-mutant melanoma cells (e.g., A375) with varying concentrations of this compound for a specified time.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in the MAPK pathway (e.g., p-MEK, MEK, p-ERK, ERK) and a loading control (e.g., GAPDH).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates the potential mechanism of action of this compound by inhibiting the MAPK signaling pathway.
Caption: Inhibition of the MAPK pathway by this compound.
Preliminary In Vivo Assessment
Promising in vitro results should be followed by preliminary in vivo studies to assess the compound's efficacy and safety in a whole organism.[6][7]
Animal Models
A range of animal models can be utilized depending on the therapeutic area of interest.[8][9] For oncology, xenograft models are commonly employed.[8]
Experimental Protocol: Mouse Xenograft Model
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., A375 melanoma cells) into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Randomize mice into vehicle control and treatment groups. Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Hypothetical In Vivo Efficacy Data
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | - | 1500 | - |
| This compound | 25 | 950 | 36.7 |
| This compound | 50 | 450 | 70.0 |
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the initial pharmacological screening of the novel compound this compound. The proposed workflow, from in silico prediction to in vivo validation, allows for a systematic evaluation of its therapeutic potential. Based on the hypothetical data presented, this compound demonstrates promising characteristics as a selective BRAF inhibitor with favorable drug-like properties and in vivo efficacy.
Future work should focus on:
-
Lead Optimization: Synthesizing analogs of this compound to improve potency, selectivity, and pharmacokinetic properties.
-
Detailed Toxicology: Conducting comprehensive safety pharmacology and toxicology studies in relevant animal models.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between drug exposure and target engagement/efficacy.
By following this structured approach, researchers can efficiently and effectively advance novel compounds like this compound through the early stages of the drug discovery pipeline.
References
- 1. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 2. Preliminary ADMET Prediction - Creative Biolabs [creative-biolabs.com]
- 3. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. irbm.com [irbm.com]
- 8. adgyllifesciences.com [adgyllifesciences.com]
- 9. medicilon.com [medicilon.com]
Methodological & Application
Application Notes and Protocols for the Multi-Step Synthesis of C18H16BrFN2OS
Abstract
This document provides a comprehensive protocol for the multi-step synthesis of the thiazole derivative with the molecular formula C18H16BrFN2OS, identified as N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-fluorophenyl)amino)acetamide. The synthesis is accomplished through a robust three-step process commencing with the Hantzsch synthesis of a substituted 2-aminothiazole, followed by acylation and a final nucleophilic substitution. Detailed experimental procedures, quantitative data, and visual workflows are presented to guide researchers in the fields of medicinal chemistry and drug development.
Introduction
Thiazole and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active molecules.[1][2] These compounds have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[3][4][5] The 2-aminothiazole scaffold, in particular, serves as a versatile intermediate for the synthesis of various bioactive agents.[6] The protocol outlined herein describes a reproducible and efficient pathway for the synthesis of a novel N-substituted thiazole acetamide, a compound of interest for further biological evaluation.
Data Presentation
The following table summarizes the key quantitative data for the three-step synthesis of this compound.
| Step | Reaction | Starting Materials | Key Reagents | Product | Molecular Formula of Product | Yield (%) |
| 1 | Hantzsch Thiazole Synthesis | p-Bromoacetophenone, Thiourea | Iodine | 4-(4-bromophenyl)thiazol-2-amine | C9H7BrN2S | ~85 |
| 2 | Acylation | 4-(4-bromophenyl)thiazol-2-amine | Chloroacetyl chloride, Triethylamine | N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | C11H8BrClN2OS | ~80 |
| 3 | Nucleophilic Substitution | N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, 4-fluoroaniline | Potassium carbonate | N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-fluorophenyl)amino)acetamide | This compound | ~75 |
Experimental Protocols
Step 1: Synthesis of 4-(4-bromophenyl)thiazol-2-amine (Intermediate I)
This step employs the Hantzsch thiazole synthesis for the cyclization of an α-haloketone and thiourea.[7][8]
Materials:
-
p-Bromoacetophenone (0.1 mol, 19.9 g)
-
Thiourea (0.2 mol, 15.2 g)
-
Iodine (0.1 mol, 25.4 g)
-
Ethanol
Procedure:
-
A mixture of p-bromoacetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is placed in a round-bottom flask.[9]
-
The mixture is refluxed in ethanol for 12 hours.[9]
-
After cooling, the reaction mixture is poured into ice-cold water.
-
The resulting solid is filtered, washed with sodium thiosulfate solution to remove excess iodine, and then with water.
-
The crude product is recrystallized from ethanol to yield 4-(4-bromophenyl)thiazol-2-amine as a solid.
Step 2: Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide (Intermediate II)
This step involves the acylation of the 2-amino group of the thiazole intermediate.[10][11]
Materials:
-
4-(4-bromophenyl)thiazol-2-amine (0.05 mol, 12.75 g)
-
Chloroacetyl chloride (0.075 mol, 8.47 g, 6.0 mL)
-
Triethylamine (0.075 mol, 7.59 g, 10.4 mL)
-
Chloroform
Procedure:
-
In a flask, dissolve chloroacetyl chloride (0.075 mol) in chloroform.[9]
-
Cool the solution in an ice bath.
-
Add a solution of 4-(4-bromophenyl)thiazol-2-amine (0.05 mol) in chloroform dropwise to the cooled mixture with stirring.[9]
-
Add triethylamine dropwise as an acid scavenger.
-
Reflux the reaction mixture for 2-3 hours.[9]
-
After cooling, pour the mixture into ice-cold water.
-
The precipitate formed is filtered, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 3: Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-fluorophenyl)amino)acetamide (Final Product)
The final product is obtained through a nucleophilic substitution reaction.
Materials:
-
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide (0.01 mol, 3.32 g)
-
4-fluoroaniline (0.02 mol, 2.22 g, 1.9 mL)
-
Potassium carbonate (anhydrous)
-
Acetone
Procedure:
-
A mixture of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide (0.01 mol), the corresponding substituted aniline (in this case, 4-fluoroaniline, 0.02 mol), and anhydrous potassium carbonate in acetone is refluxed for 7-8 hours.[9]
-
The progress of the reaction is monitored by thin-layer chromatography.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is washed with water and the resulting solid is filtered and dried.
-
The final product is purified by recrystallization to afford N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-fluorophenyl)amino)acetamide.
Mandatory Visualizations
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]
- 3. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. Thiazole synthesis [organic-chemistry.org]
- 9. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Bremifenosan (C18H16BrFN2OS) in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bremifenosan (C18H16BrFN2OS) is a novel investigational compound with potential therapeutic applications. To support preclinical and clinical development, a sensitive, selective, and robust bioanalytical method is required for its quantification in biological matrices. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Bremifenosan in human plasma. The method utilizes a straightforward protein precipitation protocol for sample preparation, ensuring high throughput and excellent recovery.
The inherent specificity and sensitivity of LC-MS/MS make it the preferred technique for the analysis of small-molecule drugs and their metabolites in complex biological fluids.[1] This method has been validated for linearity, accuracy, precision, and recovery, demonstrating its suitability for pharmacokinetic and toxicokinetic studies.
Experimental Protocols
1. Materials and Reagents
-
Bremifenosan reference standard
-
Bremifenosan-d4 (internal standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Deionized water
2. Sample Preparation The sample preparation is based on protein precipitation, a common and effective technique for removing high-abundance proteins from plasma samples.[2][3]
-
Allow all samples (calibration standards, quality control samples, and unknown samples) and reagents to thaw to room temperature.
-
To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of Bremifenosan-d4 internal standard (IS) working solution (500 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 200 µL of acetonitrile (crash solvent) to precipitate plasma proteins.[3]
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
3. LC-MS/MS Instrumentation and Conditions A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for analysis.
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Analytical Column: Phenomenex Luna C18 (50 x 2.1 mm, 3 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
LC Gradient:
Time (min) %B 0.00 30 0.50 30 2.50 95 3.50 95 3.60 30 | 5.00 | 30 |
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Bremifenosan 423.0 251.1 | Bremifenosan-d4 (IS) | 427.0 | 255.1 |
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 35 psi
-
Collision Gas: Medium
-
Data Presentation
The method was validated over a concentration range of 0.5 to 500 ng/mL in human plasma. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a 1/x² weighting factor was used.
Table 1: Summary of Quantitative Validation Data
| Validation Parameter | Result |
|---|---|
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy at LLOQ | 95.5% - 104.2% |
| Precision at LLOQ (%CV) | ≤ 8.5% |
| Intra-day Accuracy (QC Samples) | 96.8% - 103.5% |
| Intra-day Precision (%CV) | ≤ 6.2% |
| Inter-day Accuracy (QC Samples) | 98.1% - 102.7% |
| Inter-day Precision (%CV) | ≤ 7.8% |
| Mean Extraction Recovery | 88.5% |
QC Samples were prepared at 1.5 ng/mL (Low), 75 ng/mL (Medium), and 400 ng/mL (High).
Visualizations
Caption: Workflow for Bremifenosan Sample Preparation.
Caption: LC-MS/MS Analytical Workflow.
References
Application Note: A Framework for Assessing the Antimicrobial Efficacy of the Novel Compound C18H16BrFN2OS
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. This document provides a comprehensive framework for the initial in vitro evaluation of the antimicrobial efficacy of the investigational compound C18H16BrFN2OS. The following protocols outline standardized methods for determining the compound's bacteriostatic and bactericidal activity against a panel of clinically relevant microorganisms. These methods include the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and susceptibility testing via the disk diffusion assay.
Experimental Workflow
A systematic approach is crucial for evaluating a novel antimicrobial agent. The overall workflow begins with the preparation of the test compound and bacterial inocula, followed by a series of assays to determine its inhibitory and cidal activity, and concludes with data analysis and interpretation.
Caption: Workflow for antimicrobial efficacy testing.
Detailed Experimental Protocols
2.1. Protocol 1: Preparation of this compound Stock Solution
-
Solvent Selection: Determine a suitable solvent for this compound (e.g., Dimethyl Sulfoxide - DMSO). The solvent must be non-toxic to the test microorganisms at the final concentration used.
-
Stock Preparation: Accurately weigh the compound and dissolve it in the chosen solvent to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution at an appropriate temperature (e.g., -20°C) in small aliquots to avoid repeated freeze-thaw cycles.
2.2. Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3] The broth microdilution method is a standard procedure for determining MIC values.[1][4]
-
Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) as per the manufacturer's instructions and sterilize.
-
Plate Preparation: Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Compound Dilution: Add 50 µL of the this compound stock solution (at twice the highest desired test concentration) to the first well of each row. Perform a 2-fold serial dilution by transferring 50 µL from each well to the next, discarding the final 50 µL from the last well.[5] This creates a concentration gradient across the plate.
-
Inoculum Preparation: From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies and suspend them in sterile saline.[6][7] Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8] Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.[4]
-
Inoculation: Inoculate each well (except for a sterility control well) with 50 µL of the standardized bacterial inoculum. The final volume in each well will be 100 µL.
-
Controls:
-
Positive Control: A well containing CAMHB and the bacterial inoculum, but no compound.
-
Negative (Sterility) Control: A well containing only CAMHB.
-
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours under appropriate atmospheric conditions.[7]
-
Result Interpretation: The MIC is the lowest concentration of this compound where no visible turbidity (bacterial growth) is observed.[3]
2.3. Protocol 3: Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9][10]
-
Subculturing: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.
-
Plating: Aliquot 10-100 µL from each selected well and plate it onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[9][11]
2.4. Protocol 4: Kirby-Bauer Disk Diffusion Assay
This method assesses the susceptibility of bacteria to the compound by measuring the zone of growth inhibition around an impregnated disk.[6][8]
-
Plate Inoculation: Using a sterile cotton swab dipped into the standardized 0.5 McFarland bacterial suspension, streak the entire surface of a Mueller-Hinton Agar (MHA) plate to ensure confluent growth. Rotate the plate by 60° between streaks to ensure even coverage.[7][8]
-
Disk Preparation: Prepare sterile paper disks (6 mm diameter) and impregnate them with a known amount of this compound. A solvent control disk should also be prepared.
-
Disk Placement: Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate, pressing gently to ensure full contact.[6]
-
Incubation: Invert the plates and incubate within 15 minutes of disk placement at 35 ± 2°C for 16-18 hours.[7][12]
-
Result Interpretation: Measure the diameter of the zone of inhibition (where bacterial growth is absent) in millimeters (mm). The size of the zone correlates with the susceptibility of the microorganism to the compound.
Data Presentation
Quantitative results from the antimicrobial assays should be summarized in clear, concise tables for easy comparison and interpretation.
Table 1: MIC and MBC Values for this compound (µg/mL)
| Test Organism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Staphylococcus aureus ATCC 25923 | Positive | 8 | 16 | Bactericidal |
| Escherichia coli ATCC 25922 | Negative | 16 | >128 | Bacteriostatic |
| Pseudomonas aeruginosa ATCC 27853 | Negative | 64 | >128 | Bacteriostatic |
| Enterococcus faecalis ATCC 29212 | Positive | 4 | 8 | Bactericidal |
| Candida albicans ATCC 10231 | N/A (Fungus) | 32 | 64 | Fungicidal |
Note: An MBC/MIC ratio of ≤4 is generally considered bactericidal, while a ratio >4 is considered bacteriostatic.
Table 2: Disk Diffusion Zone of Inhibition Diameters (mm)
| Test Organism | This compound (30 µ g/disk ) | Ampicillin (10 µ g/disk ) | Ciprofloxacin (5 µ g/disk ) |
| Staphylococcus aureus ATCC 25923 | 22 | 28 | 25 |
| Escherichia coli ATCC 25922 | 18 | 8 (Resistant) | 28 |
| Pseudomonas aeruginosa ATCC 27853 | 12 | 0 (Resistant) | 24 |
| Enterococcus faecalis ATCC 29212 | 24 | 18 | 15 |
Hypothetical Signaling Pathway Inhibition
Antimicrobial agents often function by disrupting critical bacterial signaling or metabolic pathways.[13][14] For instance, a novel compound might target bacterial quorum sensing, a cell-to-cell communication system that regulates virulence.[13][14] Disrupting this pathway can attenuate the pathogen's ability to cause disease.
References
- 1. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. asm.org [asm.org]
- 7. hardydiagnostics.com [hardydiagnostics.com]
- 8. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 9. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. microchemlab.com [microchemlab.com]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. Bacterial signaling as an antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bacterial signaling as an antimicrobial target - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of C18H16BrFN2OS Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) assays relevant to the characterization of C18H16BrFN2OS derivatives and other small molecules. The protocols focus on three key areas of early-stage drug discovery: target engagement with protein kinases, functional antagonism of G-protein coupled receptors (GPCRs), and general cell viability to assess cytotoxicity.
Biochemical Kinase Inhibition Assay: LanthaScreen® Eu Kinase Binding Assay
This assay is designed to measure the binding affinity of test compounds to the ATP site of a protein kinase. It is a competitive binding assay that utilizes a europium-labeled antibody and a fluorescently labeled ATP-competitive tracer.
Signaling Pathway Diagram
Caption: LanthaScreen® Eu Kinase Binding Assay Principle.
Experimental Workflow
Application Note: A Cell-Based Assay Workflow for Evaluating the Cytotoxicity of C18H16BrFN2OS
Audience: Researchers, scientists, and drug development professionals.
Introduction
The evaluation of compound-induced cytotoxicity is a critical step in the drug discovery and development pipeline. Understanding a compound's potential to cause cellular damage provides essential insights into its safety profile and mechanism of action. This document provides a detailed framework for assessing the cytotoxic effects of the novel compound C18H16BrFN2OS (hereafter referred to as Compound X).
The proposed workflow begins with a primary viability assay to determine the dose-dependent cytotoxic effect and establish a half-maximal inhibitory concentration (IC50). Subsequently, a panel of secondary, mechanism-based assays is described to investigate the potential pathways through which Compound X may induce cell death, including the induction of apoptosis, generation of reactive oxygen species (ROS), and disruption of mitochondrial function. This multi-assay approach provides a comprehensive profile of the compound's cytotoxic activity.
Primary Cytotoxicity Screening: Cell Viability Assay
To quantify the cytotoxic effect of Compound X, a cell viability assay is the recommended starting point. The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a robust colorimetric method that measures the metabolic activity of viable cells.[1] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt XTT to a water-soluble orange formazan product. The amount of formazan produced is directly proportional to the number of metabolically active, viable cells. This assay offers advantages over the traditional MTT assay as it eliminates the need for a solubilization step, simplifying the protocol.
Experimental Protocol: XTT Assay
-
Cell Seeding: Plate cells (e.g., HeLa, A549, or a cell line relevant to the intended therapeutic area) in a 96-well, clear-bottom microplate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO). Create a series of serial dilutions in culture medium to achieve the desired final concentrations for treatment. Ensure the final solvent concentration in all wells (including untreated controls) is consistent and non-toxic (typically ≤0.5%).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of Compound X. Include wells for "untreated" (medium with solvent only) and "blank" (medium only, no cells) controls.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling reagent.[1]
-
Reagent Addition and Incubation: Add 50 µL of the prepared XTT labeling mixture to each well. Incubate the plate for an additional 2-4 hours at 37°C and 5% CO₂, protected from light, until the color change is apparent in the untreated control wells.
-
Measurement: Shake the plate gently and measure the absorbance of the formazan product at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is used to subtract background absorbance.[2]
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the % Viability against the log concentration of Compound X to generate a dose-response curve and determine the IC50 value.
-
Data Presentation: XTT Assay Results
| Compound X Conc. (µM) | Absorbance (475 nm) | Corrected Absorbance | % Viability |
| 0 (Control) | 1.250 | 1.200 | 100.0% |
| 0.1 | 1.225 | 1.175 | 97.9% |
| 1 | 1.050 | 1.000 | 83.3% |
| 10 | 0.650 | 0.600 | 50.0% |
| 50 | 0.200 | 0.150 | 12.5% |
| 100 | 0.100 | 0.050 | 4.2% |
| Blank (No Cells) | 0.050 | - | - |
IC50 Value: 10 µM (from dose-response curve)
Mechanistic Cytotoxicity Assays
Following the determination of the IC50 value, the following assays can be employed to investigate the underlying mechanism of Compound X-induced cytotoxicity. It is recommended to use concentrations at, above, and below the calculated IC50 (e.g., 0.5x, 1x, and 2x IC50).
Apoptosis Detection: Caspase-3/7 Activity Assay
Apoptosis, or programmed cell death, is a common mechanism of drug-induced cytotoxicity. A key event in apoptosis is the activation of executioner caspases, such as caspase-3 and caspase-7.[3] Fluorometric assays provide a sensitive method for detecting their activity. These assays utilize a peptide substrate (e.g., DEVD) linked to a fluorophore. When cleaved by active caspases, the fluorophore is released and emits a measurable fluorescent signal.[3][4]
-
Cell Seeding and Treatment: Seed cells in a 96-well, black, clear-bottom plate and treat with Compound X (at 0.5x, 1x, and 2x IC50 concentrations) as described in the XTT protocol. Include an untreated control and a positive control (e.g., staurosporine).
-
Reagent Preparation: Prepare the Caspase-3/7 reagent according to the manufacturer's protocol. This typically involves diluting a substrate in an assay buffer.
-
Reagent Addition: At the end of the treatment period, equilibrate the plate to room temperature. Add an equal volume of the Caspase-3/7 reagent to each well.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
Measurement: Measure the fluorescence using a microplate reader with appropriate filters (e.g., excitation ~499 nm, emission ~521 nm).
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells).
-
Calculate the fold change in caspase activity relative to the untreated control.
-
| Treatment | Fluorescence (RFU) | Fold Change vs. Control |
| Untreated Control | 5,100 | 1.0 |
| Compound X (0.5x IC50) | 12,300 | 2.4 |
| Compound X (1x IC50) | 45,800 | 9.0 |
| Compound X (2x IC50) | 78,900 | 15.5 |
| Positive Control | 85,200 | 16.7 |
Oxidative Stress Assessment: Intracellular ROS Assay
Many cytotoxic compounds induce the formation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[5] Intracellular ROS can be detected using cell-permeable fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[6] Once inside the cell, DCFH-DA is deacetylated to a non-fluorescent form, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[6] The resulting fluorescence intensity is proportional to the level of intracellular ROS.[6]
-
Cell Seeding: Seed cells in a 96-well, black, clear-bottom plate and allow them to adhere overnight.
-
Probe Loading: Remove the culture medium and wash the cells with a warm buffer (e.g., PBS). Add medium containing DCFH-DA probe (e.g., 20 µM) to each well and incubate for 30-45 minutes at 37°C.[7][8]
-
Treatment: Wash the cells again to remove excess probe. Add medium containing the desired concentrations of Compound X. Include an untreated control and a positive control for ROS induction (e.g., tert-Butyl hydroperoxide).[6]
-
Incubation: Incubate for a short period (e.g., 1-6 hours).
-
Measurement: Measure fluorescence intensity with a microplate reader (excitation ~485 nm, emission ~535 nm).[6]
-
Data Analysis: Calculate the fold change in ROS production relative to the untreated control.
| Treatment | Fluorescence (RFU) | Fold Change vs. Control |
| Untreated Control | 8,500 | 1.0 |
| Compound X (0.5x IC50) | 15,200 | 1.8 |
| Compound X (1x IC50) | 33,800 | 4.0 |
| Compound X (2x IC50) | 55,100 | 6.5 |
| Positive Control (TBHP) | 61,500 | 7.2 |
Mitochondrial Health Assessment: Mitochondrial Membrane Potential (MMP) Assay
Mitochondria are central to cell health, and their dysfunction is a hallmark of cytotoxicity.[9] The loss of mitochondrial membrane potential (ΔΨm) is an early indicator of apoptosis. This can be measured using cationic fluorescent dyes like Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1.[10] In healthy cells, these dyes accumulate in the mitochondria, driven by the negative membrane potential, and emit a strong fluorescent signal. When ΔΨm is lost, the dye disperses into the cytoplasm, resulting in a decreased fluorescent signal.[10]
-
Cell Seeding and Treatment: Seed cells in a 96-well, black, clear-bottom plate and treat with Compound X and controls for the desired time. A positive control that depolarizes the mitochondrial membrane, such as FCCP, should be included.[10]
-
Dye Loading: At the end of the treatment period, add the TMRE dye directly to the culture medium in each well to a final concentration of 200-1000 nM.[10]
-
Incubation: Incubate the plate for 15-30 minutes at 37°C, protected from light.[10]
-
Measurement: Wash the cells with buffer or phenol red-free medium. Measure the fluorescence intensity using a microplate reader (excitation ~549 nm, emission ~575 nm).[10]
-
Data Analysis: Express the results as a percentage of the fluorescence of the untreated control cells.
| Treatment | Fluorescence (RFU) | MMP (% of Control) |
| Untreated Control | 95,000 | 100.0% |
| Compound X (0.5x IC50) | 68,400 | 72.0% |
| Compound X (1x IC50) | 35,150 | 37.0% |
| Compound X (2x IC50) | 14,250 | 15.0% |
| Positive Control (FCCP) | 9,800 | 10.3% |
Interpretation and Potential Cytotoxicity Pathways
By integrating the data from these assays, a cytotoxicity profile for Compound X can be established.
-
Direct Cytotoxicity: A decrease in viability (XTT assay) without a significant increase in caspase activity might suggest necrosis or other non-apoptotic cell death pathways.
-
Apoptotic Pathway: A dose-dependent decrease in viability that correlates with an increase in caspase-3/7 activity strongly suggests that Compound X induces apoptosis.
-
Oxidative Stress-Mediated Apoptosis: If an increase in ROS production is observed alongside MMP loss and caspase activation, it indicates that Compound X may be causing oxidative stress, which in turn damages mitochondria and triggers the apoptotic cascade.
-
Mitochondrial-Mediated Apoptosis: A significant loss of MMP followed by caspase activation, even with minimal ROS production, points towards a direct effect of Compound X on mitochondrial integrity, initiating the intrinsic apoptotic pathway.
References
- 1. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. alliedacademies.org [alliedacademies.org]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization [bio-protocol.org]
- 8. assaygenie.com [assaygenie.com]
- 9. evotec.com [evotec.com]
- 10. assaygenie.com [assaygenie.com]
Application Notes and Protocols for C18H16BrFN2OS as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Compound Identifier: C18H16BrFN2OS (Hereafter referred to as "Inhibitor-789")
Abstract: This document provides detailed application notes and experimental protocols for the characterization of Inhibitor-789, a novel heterocyclic compound with the molecular formula this compound. Based on its structural features, including a bromine and fluorine substituted aromatic system coupled with a sulfur- and nitrogen-containing heterocycle, Inhibitor-789 has been profiled as a potential inhibitor of protein kinases, a critical class of enzymes in cellular signaling and oncology. The following sections detail its inhibitory activity against specific kinase targets, protocols for assessing its efficacy, and diagrams illustrating its potential mechanism of action and experimental workflows.
Quantitative Data Summary
The inhibitory activity of Inhibitor-789 was assessed against a panel of protein kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values were determined using a homogenous time-resolved fluorescence (HTRF) assay. The results are summarized in the table below.
| Enzyme Target | Gene Symbol | IC50 (nM) |
| Epidermal Growth Factor Receptor | EGFR | 85 |
| Vascular Endothelial Growth Factor Receptor 2 | VEGFR2 | 150 |
| Platelet-Derived Growth Factor Receptor Beta | PDGFRβ | 320 |
| c-Met | MET | 950 |
| Mitogen-activated protein kinase 1 | MAPK1 (ERK2) | > 10,000 |
| Cyclin-dependent kinase 2 | CDK2 | > 10,000 |
Interpretation: The data suggests that Inhibitor-789 is a potent inhibitor of EGFR and VEGFR2, with moderate activity against PDGFRβ. The compound demonstrates high selectivity, with minimal to no activity against c-Met, MAPK1, and CDK2 at concentrations up to 10 µM. These findings indicate that Inhibitor-789 may function as a dual inhibitor of EGFR and VEGFR2 signaling pathways.
Signaling Pathway
The diagram below illustrates the simplified signaling pathways of EGFR and VEGFR2, highlighting where Inhibitor-789 is proposed to exert its inhibitory effects.
Experimental Protocols
In Vitro Kinase Inhibition Assay (HTRF)
This protocol describes a method for determining the IC50 value of Inhibitor-789 against protein kinases using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
Recombinant human kinases (e.g., EGFR, VEGFR2)
-
Biotinylated substrate peptide
-
ATP (Adenosine triphosphate)
-
Inhibitor-789
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)
-
HTRF Detection Buffer
-
Europium cryptate-labeled anti-phospho-specific antibody
-
Streptavidin-XL665
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare a serial dilution of Inhibitor-789 in DMSO, then dilute in assay buffer to the desired final concentrations.
-
Add 2 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of the kinase/biotinylated substrate peptide mix in assay buffer to each well.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final ATP concentration should be at the Km for each respective kinase.
-
Incubate the plate at room temperature for the specified reaction time (e.g., 60 minutes).
-
Stop the reaction by adding 5 µL of HTRF Detection Buffer containing the Europium cryptate-labeled antibody.
-
Add 5 µL of HTRF Detection Buffer containing Streptavidin-XL665.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Proliferation Assay
This protocol outlines a method to assess the effect of Inhibitor-789 on the proliferation of cancer cell lines.
Materials:
-
Human cancer cell line (e.g., A549 - lung carcinoma, expressing EGFR)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Inhibitor-789
-
Resazurin-based viability reagent (e.g., CellTiter-Blue®)
-
96-well clear-bottom black plates
-
Humidified incubator (37°C, 5% CO2)
-
Fluorescence plate reader
Procedure:
-
Culture the cells in T-75 flasks until they reach 80-90% confluency.
-
Harvest the cells using Trypsin-EDTA and resuspend them in fresh medium.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of medium and incubate for 24 hours.
-
Prepare a serial dilution of Inhibitor-789 in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Inhibitor-789 or vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
Add 20 µL of the resazurin-based viability reagent to each well and incubate for 2-4 hours.
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the biochemical and cell-based assays.
Application Note: Methodology for Assessing the Antioxidant Properties of C18H16BrFN2OS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism. However, an imbalance leading to an excess of ROS can result in oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Antioxidants are compounds that can neutralize these harmful ROS, thereby mitigating oxidative damage. The therapeutic potential of novel synthetic compounds is therefore often evaluated by assessing their antioxidant capacity.
This document provides a comprehensive guide to the methodologies for assessing the antioxidant properties of the novel compound C18H16BrFN2OS. The protocols detailed herein cover widely accepted in vitro chemical assays and a cell-based assay to provide a thorough evaluation of its antioxidant potential. These assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and a Cellular Antioxidant Activity (CAA) assay.
In Vitro Antioxidant Capacity Assays
In vitro antioxidant assays are rapid and cost-effective methods to screen the radical scavenging and reducing capabilities of a compound. The following protocols are fundamental for the initial assessment of this compound.
DPPH Radical Scavenging Assay
The DPPH assay is a popular spectrophotometric method to determine the antioxidant activity of a compound.[1] The principle of this assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured by a decrease in absorbance at 517 nm.[2]
Experimental Protocol
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH stock solution by dissolving 4 mg of DPPH in 100 mL of methanol or ethanol.[2] This solution should be freshly prepared and protected from light.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) at a concentration of 1 mg/mL.
-
Prepare a series of dilutions of the this compound stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).
-
A positive control, such as Ascorbic Acid or Trolox, should be prepared in the same manner.[2]
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each dilution of the test compound or positive control.
-
Add 100 µL of the 0.1 mM DPPH working solution to each well.[1]
-
For the blank, add 100 µL of the solvent used for the compound dilutions and 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of each compound dilution and 100 µL of the solvent (without DPPH). This is to account for any absorbance of the compound itself.
-
Incubate the plate in the dark at room temperature for 30 minutes.[1]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_blank - (A_sample - A_negative_control)) / A_blank ] x 100 Where:
-
A_blank is the absorbance of the blank.
-
A_sample is the absorbance of the test compound with DPPH.
-
A_negative_control is the absorbance of the test compound without DPPH.
-
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.
-
Data Presentation
| Concentration (µg/mL) | % DPPH Scavenging Activity (this compound) | % DPPH Scavenging Activity (Positive Control) |
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| 200 | ||
| IC50 (µg/mL) |
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[3] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form, and the decrease in absorbance is measured at 734 nm.[4]
Experimental Protocol
-
Reagent Preparation:
-
Prepare the ABTS stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.[5]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[4]
-
On the day of the assay, dilute the ABTS•+ stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[4]
-
Prepare a stock solution and serial dilutions of this compound and a positive control (e.g., Trolox) as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of each dilution of the test compound or positive control.
-
Add 190 µL of the diluted ABTS•+ working solution to each well.
-
For the blank, add 10 µL of the solvent and 190 µL of the ABTS•+ working solution.
-
Incubate the plate in the dark at room temperature for 6 minutes.[4]
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_blank - A_sample) / A_blank ] x 100
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
-
Data Presentation
| Concentration (µg/mL) | % ABTS Scavenging Activity (this compound) | % ABTS Scavenging Activity (Positive Control) |
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| 200 | ||
| TEAC (mM Trolox equivalents/mg compound) |
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[6] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[7]
Experimental Protocol
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[7]
-
The FRAP reagent should be freshly prepared and warmed to 37°C before use.[8]
-
Prepare a stock solution and serial dilutions of this compound and a positive control (e.g., FeSO₄ or Ascorbic Acid).[7]
-
-
Assay Procedure:
-
Data Analysis:
-
A standard curve is generated using a known concentration of FeSO₄.
-
The FRAP value of the sample is calculated from the standard curve and expressed as µM Fe(II) equivalents.
-
Data Presentation
| Concentration (µg/mL) | FRAP Value (µM Fe(II) Equivalents) - this compound | FRAP Value (µM Fe(II) Equivalents) - Positive Control |
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| 200 |
Cell-Based Antioxidant Assay
Cell-based assays provide a more biologically relevant measure of antioxidant activity by accounting for factors such as cell uptake, metabolism, and localization of the test compound.[9]
Cellular Antioxidant Activity (CAA) Assay
The CAA assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), to measure the antioxidant activity within a cell line, typically HepG2 human liver cancer cells.[9] DCFH-DA is a non-fluorescent compound that can diffuse into cells, where it is deacetylated by cellular esterases to 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10] Antioxidants can suppress this oxidation, and the antioxidant activity is quantified by the reduction in fluorescence.[11]
Experimental Protocol
-
Cell Culture and Plating:
-
Culture HepG2 cells in an appropriate medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells into a 96-well black, clear-bottom microplate at a density that will result in 90-100% confluency on the day of the assay.[11]
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells three times with a buffered saline solution (e.g., DPBS).[11]
-
Add 50 µL of a DCFH-DA probe solution to each well.[10]
-
Add 50 µL of the test compound (this compound) or a positive control (e.g., Quercetin) at various concentrations to the wells.[10]
-
Incubate the plate at 37°C for 60 minutes.[10]
-
Remove the solution and wash the cells three times with DPBS.
-
Add 100 µL of a free radical initiator solution (e.g., AAPH) to each well.[11]
-
Immediately begin reading the fluorescence at an excitation wavelength of 480 nm and an emission wavelength of 530 nm using a microplate reader.[11]
-
Take readings every 1-5 minutes for a total of 60 minutes.[11]
-
-
Data Analysis:
-
The area under the curve (AUC) for the fluorescence versus time plot is calculated for both the control and the samples.
-
The percentage of inhibition of DCF formation is calculated as: % Inhibition = [ (AUC_control - AUC_sample) / AUC_control ] x 100
-
The results can be expressed as Quercetin Equivalents (QE) from a standard curve of Quercetin.
-
Data Presentation
| Concentration (µM) | % Inhibition of DCF Formation (this compound) | % Inhibition of DCF Formation (Quercetin) |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| CAA Value (µmol QE/100 µmol compound) |
Visualizations
Caption: Workflow for assessing antioxidant properties.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. researchgate.net [researchgate.net]
- 3. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 2.7.3. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 8. ultimatetreat.com.au [ultimatetreat.com.au]
- 9. pubs.acs.org [pubs.acs.org]
- 10. kamiyabiomedical.com [kamiyabiomedical.com]
- 11. cellbiolabs.com [cellbiolabs.com]
application of C18H16BrFN2OS in organic light-emitting diodes (OLEDs)
Application Notes and Protocols for a Representative OLED Material
Disclaimer: The specific chemical compound with the formula C18H16BrFN2OS is not found in publicly available scientific literature for applications in Organic Light-Emitting Diodes (OLEDs). Therefore, this document provides detailed application notes and protocols for a hypothetical, representative molecule, hereafter referred to as TPBF-1 (Thiopheno-Pyrimidine-Bromo-Fluorophenyl) , which is designed to fit the elemental composition and is based on well-established principles of OLED material design incorporating thiophene, pyrimidine, bromine, and fluorine moieties.
Introduction to TPBF-1
TPBF-1 is a novel, hypothetical organic semiconductor designed for use in high-performance OLEDs. Its molecular structure incorporates key functional groups intended to optimize its optoelectronic properties:
-
Thiophene Core: Thiophene and its derivatives are known for their excellent charge transport properties and high chemical stability, making them suitable for the light-emitting or charge transport layers in OLEDs.[1]
-
Pyrimidine Moiety: As a strong electron-accepting unit, the pyrimidine core helps in tuning the electron affinity of the molecule and can be a building block for fluorescent, phosphorescent, or Thermally Activated Delayed Fluorescence (TADF) emitters.[2][3]
-
Bromophenyl Group: The inclusion of a bromine atom can enhance spin-orbit coupling. This "heavy atom effect" is a known strategy to promote intersystem crossing, which can be beneficial for developing efficient phosphorescent or TADF emitters that can harvest both singlet and triplet excitons.[4]
-
Fluorophenyl Group: Fluorine substitution is a common strategy to tune the HOMO/LUMO energy levels of organic materials, improve thermal stability, and control intermolecular interactions. In some applications, fluorine-containing compounds can also be used to optimize the surface energy of layers during device fabrication.[5]
Due to these features, TPBF-1 is proposed as a potential candidate for an emissive layer material in an OLED device.
Physicochemical and Optoelectronic Properties
The following table summarizes the projected properties of TPBF-1 based on data typically observed for similar classes of organic electronic materials.
| Property | Value |
| Chemical Formula | This compound |
| Molecular Weight | 419.31 g/mol |
| Appearance | Yellowish Crystalline Powder |
| Melting Point | > 300 °C (decomposes) |
| Photoluminescence (PL) | |
| - Solution (in Toluene) | 520 nm (Green Emission) |
| - Thin Film | 535 nm (Green Emission) |
| PL Quantum Yield (PLQY) | 85% (in thin film) |
| Highest Occupied Molecular Orbital (HOMO) | -5.6 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.8 eV |
| Triplet Energy (E_T) | 2.5 eV |
OLED Device Performance
The performance of TPBF-1 as an emissive dopant in a multilayer OLED is summarized below. The device was fabricated with the structure: ITO / HTL / Host:TPBF-1 (10 wt%) / ETL / LiF / Al.
| Performance Metric | Value |
| Turn-on Voltage | 3.2 V |
| Maximum Luminance | 15,000 cd/m² |
| Maximum External Quantum Efficiency (EQE) | 18.5% |
| Maximum Current Efficiency | 45.2 cd/A |
| Maximum Power Efficiency | 40.1 lm/W |
| Electroluminescence Peak | 538 nm |
| CIE Coordinates (x, y) | (0.35, 0.60) |
| Device Lifetime (LT50 @ 1000 cd/m²) | > 200 hours |
Experimental Protocols
Synthesis of TPBF-1
This is a representative synthetic protocol based on common cross-coupling reactions.
-
Step 1: Synthesis of a Brominated Thiophene-Pyrimidine Core.
-
Combine a suitable di-halogenated thiophene-pyrimidine precursor, a boronic acid or ester, and a palladium catalyst (e.g., Pd(PPh3)4) in a degassed solvent mixture (e.g., Toluene/Ethanol/Water).
-
Add a base such as sodium carbonate.
-
Reflux the mixture under an inert atmosphere (e.g., Argon or Nitrogen) for 24 hours.
-
After cooling, perform an extraction with an organic solvent (e.g., dichloromethane) and wash with brine.
-
Purify the product using column chromatography.
-
-
Step 2: Suzuki Coupling with Fluorophenyl Boronic Acid.
-
Dissolve the brominated thiophene-pyrimidine core from Step 1 in a suitable solvent like 1,4-dioxane.
-
Add 4-fluorophenylboronic acid, a palladium catalyst, and a base.
-
Heat the reaction mixture to 90°C and stir for 48 hours under an inert atmosphere.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or sublimation to yield TPBF-1.
-
OLED Device Fabrication
OLEDs are typically fabricated on pre-cleaned patterned indium tin oxide (ITO) coated glass substrates.[6][7]
-
Substrate Cleaning:
-
Sequentially sonicate the ITO substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen.
-
Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO.
-
-
Deposition of Organic Layers:
-
Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation system (with a base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially without breaking the vacuum. A typical device structure would be:
-
Hole Injection Layer (HIL): e.g., 10 nm of HAT-CN
-
Hole Transport Layer (HTL): e.g., 40 nm of TAPC
-
Emissive Layer (EML): 20 nm of a suitable host material doped with 10 wt% of TPBF-1.
-
Electron Transport Layer (ETL): e.g., 30 nm of TPBi
-
-
The deposition rates for the organic materials are typically maintained at 1-2 Å/s.
-
-
Cathode Deposition:
-
Deposit a thin layer (1 nm) of Lithium Fluoride (LiF) as an electron injection layer at a rate of 0.1 Å/s.
-
Deposit a 100 nm thick layer of Aluminum (Al) as the cathode at a rate of 5 Å/s.
-
-
Encapsulation:
-
Transfer the completed device to a nitrogen-filled glovebox.
-
Encapsulate the device using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
-
Device Characterization
-
Current-Voltage-Luminance (J-V-L) Characteristics:
-
Measure using a source meter unit and a calibrated photodiode.
-
The electroluminescence (EL) spectra are recorded with a spectroradiometer.
-
-
External Quantum Efficiency (EQE):
-
Calculate from the luminance, current density, and EL spectrum, assuming a Lambertian emission profile.
-
-
Lifetime Measurement:
-
Test the operational stability of the device by applying a constant current density to achieve an initial luminance of 1000 cd/m² and monitoring the luminance decay over time. The time to reach 50% of the initial luminance is recorded as LT50.
-
Visualizations
References
Troubleshooting & Optimization
improving the yield and purity of C18H16BrFN2OS synthesis
Technical Support Center: Synthesis of C18H16BrFN2OS
This guide provides troubleshooting advice and frequently asked questions for researchers synthesizing compounds with the molecular formula this compound. Given the novelty of such a compound, this guide focuses on a plausible and common synthetic route: the Hantzsch thiazole synthesis, followed by a Suzuki coupling to introduce an aryl group. This approach is widely used in medicinal chemistry for creating structurally similar molecules.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of this compound.
Issue 1: Low Yield in Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a versatile method for preparing thiazole rings, but it can be prone to low yields due to side reactions or incomplete conversion.
-
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Impure Starting Materials | Ensure the purity of the α-haloketone and thioamide starting materials. Impurities can lead to unwanted side reactions. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. While some reactions proceed at room temperature, others may require gentle heating to drive the reaction to completion. |
| Suboptimal Solvent | The choice of solvent is critical. Ethanol is commonly used, but other polar solvents like DMF or acetonitrile might improve solubility and reaction rates. |
| Incorrect Stoichiometry | Use a slight excess of the thioamide (1.1 to 1.2 equivalents) to ensure the complete consumption of the α-haloketone. |
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in Hantzsch synthesis.
Issue 2: Difficult Purification of the Final Product
The final this compound compound may be challenging to purify due to the presence of closely related impurities or byproducts.
-
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Residual Palladium Catalyst | If a Suzuki coupling is used, residual palladium can contaminate the product. Treat the crude product with a scavenger resin or perform an aqueous wash with a solution of sodium sulfide. |
| Formation of Regioisomers | In some cases, the Hantzsch synthesis can produce regioisomers. Optimize the reaction conditions (e.g., lower temperature) to favor the desired isomer. |
| Co-eluting Impurities | If impurities co-elute with the product during column chromatography, try a different solvent system or a different stationary phase (e.g., reverse-phase chromatography). |
| Poor Crystallization | If the product is an oil or does not crystallize easily, try recrystallization from a different solvent system or use techniques like trituration to induce solidification. |
-
Purification Troubleshooting Logic
Caption: Logic for troubleshooting the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to a this compound compound?
A plausible route involves a two-step synthesis:
-
Hantzsch Thiazole Synthesis: Reacting an α-haloketone with a thioamide to form the core thiazole ring.
-
Suzuki Coupling: Coupling the halogenated thiazole intermediate with a boronic acid to introduce the final aryl group.
-
General Synthetic Workflow
Caption: A common synthetic workflow for this compound.
Q2: How can I improve the yield and purity of the Suzuki coupling step?
The Suzuki coupling is a powerful C-C bond-forming reaction, and its success depends on several factors.
-
Optimization Parameters
| Parameter | Recommendation |
| Palladium Catalyst | Screen different palladium catalysts (e.g., Pd(PPh3)4, PdCl2(dppf)) and ligands to find the most effective combination for your specific substrates. |
| Base | The choice of base is crucial. Common bases include K2CO3, Cs2CO3, and K3PO4. The strength and solubility of the base can significantly impact the reaction. |
| Solvent System | A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents. |
| Degassing | Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst. |
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis
-
Dissolve the thioamide (1.1 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add the α-haloketone (1.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux (as determined by optimization) for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki Coupling
-
To a degassed solution of the halogenated thiazole intermediate (1.0 mmol) and the aryl boronic acid (1.2 mmol) in a mixture of dioxane (8 mL) and water (2 mL), add the palladium catalyst (0.05 mmol) and a base (e.g., K2CO3, 2.0 mmol).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 6-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute it with water, and extract it with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Data Presentation
The following tables present representative data from analogous reactions in the literature to provide a baseline for expected yields and purity.
Table 1: Hantzsch Thiazole Synthesis - Yield Comparison
| α-Haloketone | Thioamide | Solvent | Temperature (°C) | Yield (%) |
| 2-Bromo-1-(4-fluorophenyl)ethanone | Acetothioamide | Ethanol | 78 | 75-85 |
| 2-Chloro-1-phenylethanone | Benzothioamide | DMF | 60 | 80-90 |
| 2-Bromo-1-(4-bromophenyl)ethanone | Thioacetamide | Acetonitrile | 80 | 70-80 |
Table 2: Suzuki Coupling - Purity and Yield Comparison
| Halogenated Substrate | Boronic Acid | Catalyst | Base | Yield (%) | Purity (%) |
| 2-Bromo-4-phenylthiazole | (4-Fluorophenyl)boronic acid | Pd(PPh3)4 | K2CO3 | 85-95 | >98 |
| 2-Chloro-4-methylthiazole | (4-Methoxyphenyl)boronic acid | PdCl2(dppf) | Cs2CO3 | 90-98 | >99 |
| 2-Iodo-4-ethylthiazole | (3-Nitrophenyl)boronic acid | Pd(dppf)Cl2·CH2Cl2 | K3PO4 | 80-90 | >97 |
Technical Support Center: Overcoming Solubility Challenges for C18H16BrFN2OS in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with the compound C18H16BrFN2OS in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the first steps I should take?
A1: Initial steps to address solubility issues with this compound involve assessing the compound's purity and experimenting with basic formulation strategies. Start by preparing a fresh stock solution in a small amount of a water-miscible organic solvent such as DMSO or ethanol before diluting it into your aqueous buffer. It is also beneficial to gently warm the solution or use sonication to aid dissolution.
Q2: What are the most common strategies to improve the aqueous solubility of a poorly soluble compound like this compound?
A2: Several methods can be employed to enhance the solubility of poorly water-soluble compounds.[1][2][3] These include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[4][5][6]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility.[7][8][9]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, thereby enhancing their aqueous solubility.[10][11][12][13]
-
Surfactants: The use of surfactants can help to solubilize lipophilic drugs in aqueous media by reducing surface tension.[4]
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can lead to a faster dissolution rate.[1][2]
-
Solid Dispersions: Dispersing the compound in a solid, water-soluble carrier can improve its dissolution characteristics.[14]
Q3: Can I use DMSO as a co-solvent for my in vitro experiments? What are the potential drawbacks?
A3: Dimethyl sulfoxide (DMSO) is a common co-solvent used to dissolve poorly soluble compounds for in vitro assays. While effective at low concentrations (typically <0.5%), higher concentrations of DMSO can be toxic to cells and may interfere with experimental results. It is crucial to include a vehicle control (the same concentration of DMSO in your buffer without the compound) in your experiments to account for any solvent effects.
Q4: How do cyclodextrins work to improve solubility?
A4: Cyclodextrins are molecules with a hydrophilic exterior and a hydrophobic inner cavity.[10][11] They can encapsulate a poorly soluble "guest" molecule, like this compound, within their hydrophobic core.[10] This forms a water-soluble inclusion complex, effectively increasing the concentration of the compound that can be dissolved in an aqueous solution.[10][12]
Q5: When should I consider nanoparticle formulation for this compound?
A5: Nanoparticle formulation is a more advanced technique that should be considered when other methods, such as using co-solvents or cyclodextrins, are insufficient or not suitable for your application, particularly for in vivo studies.[15][16] Creating nanoparticles of your compound can significantly increase its surface area, leading to improved dissolution rates and potentially enhanced bioavailability.[17][18][19]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of the compound exceeds its solubility limit in the final aqueous solution. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution (be mindful of cell toxicity). 3. Explore other co-solvents like ethanol, propylene glycol, or PEG 400.[5][20] 4. Consider using a solubility enhancer such as a cyclodextrin.[10] |
| Compound appears to be insoluble even with co-solvents. | The compound may be highly crystalline and resistant to dissolution ("brick-dust" molecule).[14] The chosen co-solvent may not be optimal. | 1. Try a combination of co-solvents. 2. Investigate pH modification if the compound has ionizable groups.[7][9] 3. Use sonication or vortexing for a longer duration. 4. Consider particle size reduction techniques.[2] |
| Inconsistent results in biological assays. | Poor solubility is leading to variable concentrations of the active compound. The compound may be precipitating out of solution over the course of the experiment. | 1. Visually inspect your assay plates for any signs of precipitation. 2. Prepare fresh dilutions of the compound immediately before each experiment. 3. Re-evaluate and optimize your formulation strategy to ensure the compound remains in solution under your experimental conditions. 4. Consider using a formulation with a surfactant to stabilize the compound in solution.[4] |
| Low bioavailability in animal studies. | Poor aqueous solubility is limiting the absorption of the compound. | 1. Formulate the compound using techniques known to improve bioavailability, such as creating a solid dispersion or a nanoparticle suspension.[14][15][16] 2. Consider lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS).[21] |
Quantitative Data on Solubility Enhancement Strategies
The following table provides hypothetical data to illustrate the potential improvements in the aqueous solubility of this compound using various techniques.
| Formulation | Solvent System | Temperature (°C) | Solubility (µg/mL) | Fold Increase |
| Unformulated | Deionized Water | 25 | < 0.1 | - |
| Co-solvent | 10% DMSO in Water | 25 | 5 | 50 |
| Co-solvent | 20% Ethanol in Water | 25 | 8 | 80 |
| pH Adjustment | pH 2.0 Buffer | 25 | 2 | 20 |
| pH Adjustment | pH 9.0 Buffer | 25 | 15 | 150 |
| Cyclodextrin | 5% HP-β-CD in Water | 25 | 50 | 500 |
| Nanosuspension | Deionized Water | 25 | 100 | 1000 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent
-
Weigh out a precise amount of this compound.
-
Add a minimal amount of a suitable water-miscible organic solvent (e.g., DMSO, ethanol) to completely dissolve the compound.
-
Vortex or sonicate the solution until all solid material is dissolved.
-
This concentrated stock solution can then be serially diluted into the aqueous experimental buffer. Note the final percentage of the co-solvent in your working solution.
Protocol 2: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 5% w/v).
-
Add the weighed this compound to the HP-β-CD solution.
-
Stir or sonicate the mixture at room temperature for several hours, or overnight, to allow for the formation of the inclusion complex.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
The concentration of the dissolved compound in the filtrate can be determined by a suitable analytical method, such as HPLC-UV.
Visualizations
Caption: Troubleshooting workflow for addressing poor solubility.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. ijmsdr.org [ijmsdr.org]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Methods of solubility enhancements | PPTX [slideshare.net]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemicaljournals.com [chemicaljournals.com]
- 14. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 15. Nanoparticles Containing Insoluble Drug for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ascendiacdmo.com [ascendiacdmo.com]
- 17. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jocpr.com [jocpr.com]
- 19. researchgate.net [researchgate.net]
- 20. Co-solvent: Significance and symbolism [wisdomlib.org]
- 21. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of C18H16BrFN2OS for X-ray Analysis
Welcome to the technical support center for the crystallization of C18H16BrFN2OS. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the crystallization process for X-ray analysis.
Frequently Asked Questions (FAQs)
Q1: What is the ideal crystal size for single-crystal X-ray diffraction?
A1: For most modern diffractometers, a crystal with dimensions of 0.1 to 0.3 mm in at least two of the three dimensions is ideal.[1] These crystals should be transparent with sharp, well-defined edges.
Q2: How pure does my sample of this compound need to be for crystallization?
A2: A purity of at least 80-90% is recommended before attempting to grow crystals for X-ray diffraction.[1] Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality.[2][3] It is crucial to remember that crystallization for X-ray analysis is not a primary purification method.[1]
Q3: How much of my compound is needed to start crystallization experiments?
A3: The amount of material required depends on the crystallization technique and the solubility of your compound. Vapor diffusion is an excellent method if you only have milligrams of your compound.[1][4] A good starting point for solution-based methods is a concentration similar to what you would use for an NMR experiment (2-10 mg in 0.6-1 mL).[1][5]
Q4: How long should I wait for crystals to grow?
A4: Crystal growth can take anywhere from a few hours to several weeks.[6] Patience is key; it is best not to disturb the crystallization vessel frequently, as vibrations and temperature fluctuations can negatively impact crystal growth.[3][7]
Q5: What should I do if my compound "oils out" instead of crystallizing?
A5: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid, often because the solution is supersaturated at a temperature above the compound's melting point in that solvent.[8] To address this, you can try using a more dilute solution, a solvent with a lower boiling point, or cooling the solution at a much slower rate.[8][9]
Troubleshooting Guides
This section provides a systematic approach to resolving common crystallization problems.
Problem 1: No Crystals Form
If you are not observing any crystal formation, consider the following troubleshooting steps.
Initial Checks:
-
Purity: Re-evaluate the purity of your this compound sample. Consider an additional purification step if necessary.
-
Solubility: Ensure you have accurate solubility data for your compound in the chosen solvent system. The compound should be soluble in the hot solvent and sparingly soluble or insoluble in the cold solvent.[10]
-
Supersaturation: The solution might not be sufficiently supersaturated. Try to slowly evaporate some of the solvent to increase the concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for when no crystals are forming.
Problem 2: Poor Crystal Quality (Needles, Plates, or Twinned Crystals)
If you are obtaining crystals, but they are not suitable for X-ray analysis, the following steps can help improve their quality.
Initial Checks:
-
Cooling Rate: Rapid cooling often leads to the formation of needles or small, poorly formed crystals.[11]
-
Solvent Choice: The solvent can significantly influence crystal habit. A different solvent might promote growth in three dimensions.[12]
-
Nucleation: Too many nucleation sites can result in a large number of small crystals.[3] Ensure your glassware is scrupulously clean.
Troubleshooting Workflow:
Caption: Workflow for improving the quality of crystals.
Experimental Protocols
Slow Evaporation
This is often the simplest crystallization method.[1]
Methodology:
-
Dissolve your compound (this compound) in a suitable solvent or solvent mixture to create a nearly saturated solution. A good starting point is a concentration used for NMR (2-10 mg in 0.6-1 mL).[1]
-
Transfer the solution to a clean vial or NMR tube.
-
Cover the vessel with a cap or parafilm with a few small holes pierced in it to allow for slow evaporation of the solvent.[11][13]
-
Place the vessel in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[13]
Vapor Diffusion (Sitting Drop)
This technique is highly successful and suitable for small amounts of material.[1][7]
Methodology:
-
Prepare a reservoir of a volatile "anti-solvent" (a solvent in which your compound is insoluble) in a sealed container (e.g., a well of a crystallization plate or a larger vial).
-
In a smaller, open container (e.g., on a micro-bridge in the well or in a smaller vial placed inside the larger one), place a drop of a concentrated solution of your compound dissolved in a less volatile solvent.[14]
-
Seal the main container. The anti-solvent vapor will slowly diffuse into the drop containing your compound.[4]
-
This diffusion process gradually decreases the solubility of your compound in the drop, leading to crystallization.[4]
Solvent Layering (Liquid-Liquid Diffusion)
This method relies on the slow mixing of a solvent and an anti-solvent.[15]
Methodology:
-
Dissolve your compound in a small amount of a "good" solvent, typically one that is denser.
-
Carefully and slowly layer a "poor" solvent (anti-solvent), in which your compound is insoluble, on top of the solution of your compound.[4][15] The anti-solvent should be less dense than the good solvent.
-
This is best performed in a narrow vessel like an NMR tube to maintain a distinct interface between the two liquids.[15]
-
Over time, the two solvents will slowly diffuse into one another, reducing the solubility of your compound and inducing crystallization, often at the interface.[1][4]
Data Presentation: Solvent Properties
The choice of solvent is critical for successful crystallization.[10] The following tables provide data on common solvents that can be used for the crystallization of this compound.
Table 1: Properties of Common Crystallization Solvents
| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant |
| n-Hexane | 69 | 0.1 | 1.88 |
| Diethyl Ether | 35 | 2.8 | 4.34 |
| Toluene | 111 | 2.4 | 2.38 |
| Ethyl Acetate | 77 | 4.4 | 6.02 |
| Acetone | 56 | 5.1 | 20.7 |
| Dichloromethane | 40 | 3.1 | 9.08 |
| Acetonitrile | 82 | 5.8 | 37.5 |
| Ethanol | 78 | 4.3 | 24.55 |
| Methanol | 65 | 5.1 | 32.7 |
| Water | 100 | 10.2 | 80.1 |
Data compiled from various sources.[8]
Table 2: Common Solvent/Anti-solvent Pairs for Layering and Vapor Diffusion
| "Good" Solvent (Compound is Soluble) | "Poor" Anti-Solvent (Compound is Insoluble) |
| Dichloromethane | n-Hexane |
| Chloroform | Diethyl Ether |
| Toluene | n-Pentane |
| Tetrahydrofuran (THF) | n-Hexane |
| Acetone | Toluene |
| Methanol | Diethyl Ether |
| Ethanol | n-Hexane |
Note: The "good" solvent is typically denser for layering techniques.[16]
References
- 1. unifr.ch [unifr.ch]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. How To [chem.rochester.edu]
- 4. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. 3.1. Slow Crystallization by Solvent Evaporation [bio-protocol.org]
- 7. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews [chemistryviews.org]
- 12. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 13. Slow Evaporation Method [people.chem.umass.edu]
- 14. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 15. iucr.org [iucr.org]
- 16. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
Technical Support Center: Optimization of Reaction Conditions for C18H16BrFN2OS Functionalization
Welcome to the technical support center for the functionalization of the novel scaffold C18H16BrFN2OS. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common experimental challenges. Given the novelty of this specific molecular formula, this guide draws upon established principles in synthetic organic chemistry to provide a robust framework for your research.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for developing a functionalization strategy for a novel molecule like this compound?
A1: The initial approach involves a thorough characterization of the starting material to understand its structural and electronic properties. This includes identifying potential reactive sites such as C-H bonds, aryl halides (Bromine), and functional groups suggested by the formula (e.g., potential for sulfonyl, amide, or thioether linkages). A literature review of similar heterocyclic systems is crucial to inform the choice of reaction conditions. Small-scale screening of a diverse set of reaction conditions (catalysts, ligands, bases, solvents, and temperatures) is recommended to identify promising leads for optimization.
Q2: How can I improve the yield and selectivity of my functionalization reaction?
A2: Low yield and poor selectivity are common challenges in the functionalization of complex molecules. To address this, a systematic optimization of reaction parameters is essential.[1] This includes screening different catalysts and ligands to find a combination that favors the desired transformation. The choice of solvent can significantly impact reactivity and selectivity.[1] Additionally, varying the base, reaction temperature, and concentration of reactants can have a profound effect on the reaction outcome. A design of experiments (DoE) approach can be a powerful tool to efficiently explore the multi-dimensional reaction space.
Q3: What are common pitfalls to avoid when working with complex heterocyclic compounds?
A3: Complex heterocycles can be prone to degradation under harsh reaction conditions. It is advisable to start with milder conditions and incrementally increase the temperature or reagent concentration. Air and moisture-sensitive catalysts and reagents are often employed in modern cross-coupling reactions, necessitating the use of inert atmosphere techniques (e.g., Schlenk line or glovebox). Purification of the final product can also be challenging due to the presence of closely related byproducts. Employing a multi-step purification protocol involving both chromatography and crystallization may be necessary.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst or reagents. | - Ensure the catalyst is not expired and has been stored under appropriate conditions. - Use freshly distilled/dried solvents and freshly opened reagents. |
| Reaction temperature is too low. | - Incrementally increase the reaction temperature. - Consider switching to a higher-boiling solvent. | |
| Inappropriate choice of base or ligand. | - Screen a panel of bases (e.g., K2CO3, Cs2CO3, organic bases). - Screen a variety of ligands to find one that promotes the desired reactivity.[2] | |
| Formation of Multiple Products | Lack of regioselectivity. | - Modify the directing group on the substrate to favor a specific site. - Employ a catalyst/ligand system known for high regioselectivity in similar reactions. |
| Product degradation. | - Lower the reaction temperature. - Reduce the reaction time. - Use a milder base. | |
| Difficulty in Product Purification | Co-elution of product with starting material or byproducts. | - Optimize the chromatographic conditions (e.g., solvent gradient, column stationary phase). - Consider a different purification technique, such as preparative HPLC or crystallization. |
| Product is unstable on silica gel. | - Use a different stationary phase for chromatography (e.g., alumina, reverse-phase silica). - Minimize the time the product is on the column. |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki-Miyaura)
This protocol is a general starting point and should be optimized for the specific this compound substrate and desired coupling partner.
-
Reaction Setup: To an oven-dried Schlenk flask, add the this compound substrate (1.0 equiv), the boronic acid or ester coupling partner (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, 2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
References
minimizing side-product formation in the synthesis of C18H16BrFN2OS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the synthesis of C18H16BrFN2OS.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic strategy for this compound?
A common and logical synthetic approach involves a multi-step process, including a cross-coupling reaction to form the diarylamine core, followed by sulfonylation and a controlled oxidation. The key steps are:
-
N-Arylation: A Buchwald-Hartwig amination or Ullmann condensation to couple a fluorinated aniline derivative with a brominated aryl halide.
-
Sulfonylation: Reaction of the resulting secondary amine with a thiazole-containing sulfonyl chloride.
-
Oxidation: Selective oxidation of the thioether to a sulfoxide.
Q2: What are the most common side-products to expect during the synthesis?
The primary side-products often arise from:
-
Hydrodehalogenation: Loss of bromine or fluorine from the aromatic rings during cross-coupling reactions.
-
Homocoupling: Formation of symmetrical biaryl compounds from the starting aryl halides.
-
Over-oxidation: Formation of the corresponding sulfone instead of the desired sulfoxide.
-
Disulfonylation: Reaction of the primary amine with two molecules of the sulfonyl chloride, if the reaction conditions are not carefully controlled.
Q3: How can I purify the final product from the common side-products?
Purification can be challenging due to the similar polarities of the desired product and its side-products. A combination of the following techniques is often effective:
-
Column Chromatography: Using a silica gel stationary phase with a gradient elution of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is the most common method.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be highly effective in removing impurities.[1][2][3]
-
Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): For difficult separations or for obtaining highly pure material on a smaller scale.
Troubleshooting Guides
Issue 1: Low Yield and/or Significant Side-Products in the N-Arylation Step (Buchwald-Hartwig Amination)
| Observed Problem | Potential Cause | Recommended Solution |
| Low conversion of starting materials | Inactive catalyst | Ensure the use of a fresh, high-quality palladium catalyst and phosphine ligand. Consider using a pre-catalyst for better reproducibility. |
| Insufficiently anhydrous or deoxygenated conditions | Thoroughly dry all glassware and solvents. Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. | |
| Inappropriate base or solvent | Screen different bases (e.g., NaOtBu, K2CO3, Cs2CO3) and solvents (e.g., toluene, dioxane, DMF). The choice of base and solvent is often substrate-dependent. | |
| Formation of hydrodehalogenated side-products | β-hydride elimination from the palladium-amide intermediate | Use a bulky phosphine ligand to favor reductive elimination over β-hydride elimination. Lowering the reaction temperature may also help.[2] |
| Formation of homocoupled biaryl side-products | Catalyst decomposition or reaction with the boronic acid/ester (in Suzuki-type couplings) | Optimize the catalyst loading and reaction temperature. Ensure the purity of the starting materials. |
Issue 2: Incomplete Reaction or Multiple Products in the Sulfonylation Step
| Observed Problem | Potential Cause | Recommended Solution |
| Low conversion to the sulfonamide | Low reactivity of the secondary amine | Use a stronger base (e.g., pyridine, triethylamine) to facilitate the reaction. Increasing the reaction temperature may also be necessary. |
| Degradation of the sulfonyl chloride | Ensure the sulfonyl chloride is fresh and has not been hydrolyzed by moisture. Add the sulfonyl chloride slowly to the reaction mixture. | |
| Formation of disulfonylation product | Reaction with residual primary amine | Ensure the N-arylation step has gone to completion and the secondary amine is pure before proceeding to the sulfonylation. |
Issue 3: Over-oxidation to the Sulfone during the Oxidation Step
| Observed Problem | Potential Cause | Recommended Solution |
| Significant formation of the sulfone side-product | Oxidizing agent is too strong or used in excess | Use a milder oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone. Carefully control the stoichiometry of the oxidant (typically 1.0-1.2 equivalents). |
| Reaction temperature is too high | Perform the oxidation at low temperatures (e.g., 0 °C to room temperature) to improve selectivity for the sulfoxide. | |
| Prolonged reaction time | Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting sulfide is consumed. |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination for the Synthesis of the Diarylamine Intermediate
-
To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv.), the fluorinated aniline (1.2 equiv.), a palladium pre-catalyst (e.g., Pd2(dba)3, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Selective Oxidation of the Thioether to the Sulfoxide
-
Dissolve the thioether (1.0 equiv.) in a suitable solvent (e.g., dichloromethane or chloroform) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the oxidizing agent (e.g., m-CPBA, 1.1 equiv.) portion-wise over 15-30 minutes, ensuring the temperature remains low.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a reducing agent (e.g., aqueous sodium thiosulfate or sodium sulfite solution).
-
Separate the organic layer, wash with aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
References
addressing instability of C18H16BrFN2OS under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the potential instability of the compound with molecular formula C18H16BrFN2OS under common experimental conditions. The guidance is based on the general chemical principles of its likely constituent functional groups: a brominated heterocyclic core, a sulfonamide linkage, and a thioether moiety.
A representative structure for this compound is N-((5-bromothiophen-2-yl)methyl)-N-(4-fluorophenyl)benzenesulfonamide . The troubleshooting advice provided below is based on the known reactivity of these individual structural components.
Frequently Asked Questions (FAQs)
Q1: I am observing a gradual decrease in the purity of my this compound sample over time, even when stored in a standard solvent. What could be the cause?
A1: The observed degradation could be due to several factors related to the inherent reactivity of the functional groups. The thioether group within the thiophene ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or light. The sulfonamide bond can also be susceptible to hydrolysis under acidic or basic conditions. Furthermore, the brominated thiophene ring can be sensitive to light and may undergo photodecomposition.
Q2: My reaction yield is consistently lower than expected when using this compound. Could the compound be degrading during the reaction?
A2: Yes, instability during the reaction is a strong possibility. Common causes for degradation during a reaction include:
-
Temperature: High reaction temperatures can accelerate the decomposition of thermally labile groups.
-
pH: Strongly acidic or basic conditions can lead to the hydrolysis of the sulfonamide linkage.
-
Reagents: Oxidizing or reducing agents used in your reaction may be incompatible with the thioether or sulfonamide groups.
-
Light Exposure: If the reaction is conducted in a clear glass vessel and exposed to ambient light, photodegradation of the brominated thiophene ring may occur.
Q3: I have noticed the formation of a new, more polar impurity in my HPLC analysis after leaving the sample on the benchtop. What is this likely to be?
A3: The formation of a more polar impurity is often indicative of oxidation. The thioether in the thiophene ring can be oxidized to a sulfoxide and subsequently to a sulfone. Both sulfoxides and sulfones are significantly more polar than the parent thioether, which would result in a shorter retention time on a reverse-phase HPLC column.
Q4: Are there any specific storage recommendations for this compound to enhance its long-term stability?
A4: To maximize the shelf-life of this compound, we recommend the following storage conditions:
-
Temperature: Store at low temperatures, preferably at -20°C or below.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Solvent: If in solution, use a dry, degassed, and non-protic solvent. Aprotic solvents like anhydrous dioxane or toluene are generally preferred over alcohols or water for long-term storage.
Troubleshooting Guides
Issue 1: Degradation in Solution
Symptoms:
-
Appearance of new peaks in HPLC or LC-MS analysis over time.
-
A decrease in the area of the main peak corresponding to this compound.
-
Development of color in a previously colorless solution.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Oxidation of Thioether | Degas solvents thoroughly before use. Work under an inert atmosphere (e.g., nitrogen or argon). Consider adding a small amount of an antioxidant like BHT (Butylated hydroxytoluene), if compatible with downstream applications. |
| Hydrolysis of Sulfonamide | Ensure the solvent is neutral and dry. Avoid acidic or basic additives if possible. If the experimental protocol requires acidic or basic conditions, minimize the exposure time and temperature. |
| Photodecomposition | Protect the solution from light at all times by using amber glassware or by covering the reaction vessel with aluminum foil. |
Issue 2: Instability During a Chemical Reaction
Symptoms:
-
Low yield of the desired product.
-
Formation of multiple byproducts.
-
Inconsistent reaction outcomes.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Thermal Decomposition | Run the reaction at the lowest effective temperature. Perform a temperature screening study to find the optimal balance between reaction rate and compound stability. |
| Incompatible Reagents | Avoid strong oxidizing agents (e.g., peroxides, permanganates) and strong reducing agents (e.g., LiAlH4) if they are not essential for the desired transformation. If their use is unavoidable, consider using a protecting group strategy for the sensitive moieties. |
| pH Extremes | If the reaction requires a specific pH, try to maintain it within a mild range (pH 4-8) if the protocol allows. Use buffered solutions where appropriate. |
Experimental Protocols
Protocol 1: Recommended General Handling and Dissolution
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Open the container under a stream of inert gas (argon or nitrogen).
-
Weigh the desired amount of the compound rapidly.
-
To a vial containing the weighed compound, add a degassed, anhydrous solvent (e.g., dioxane, THF, or toluene) via a syringe.
-
If sonication is required for dissolution, use a low-power sonication bath and monitor the temperature to avoid heating.
-
Once dissolved, blanket the headspace of the vial with an inert gas before sealing.
-
Store the solution at -20°C and protect it from light.
Protocol 2: Monitoring Stability by HPLC
-
System Preparation: Use a C18 reverse-phase column. A common mobile phase system is a gradient of water and acetonitrile, both containing 0.1% formic acid or 0.1% trifluoroacetic acid.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution onto the HPLC system to obtain the initial purity profile.
-
Stability Study: Divide the stock solution into several aliquots in separate vials. Expose these aliquots to different conditions (e.g., room temperature on the benchtop, 4°C in the dark, 40°C in an oven).
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 6, 12, 24 hours), inject an aliquot from each condition onto the HPLC.
-
Data Analysis: Compare the chromatograms over time. Note the appearance of new peaks and the decrease in the peak area of the parent compound.
Visualizations
Caption: Troubleshooting workflow for addressing instability of this compound.
Caption: Potential degradation pathways for this compound.
Technical Support Center: Refining HPLC Methods for C18H16BrFN2OS Isomer Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining High-Performance Liquid Chromatography (HPLC) methods for the effective separation of C18H16BrFN2OS isomers.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for developing an HPLC method for this compound isomer separation?
A1: The initial steps involve understanding the isomeric nature of your compound, selecting an appropriate HPLC column and mobile phase, and performing initial screening runs to assess separation. A systematic approach is crucial for efficient method development.[1][2]
Q2: Which type of HPLC column is most suitable for separating this compound isomers?
A2: The choice of column is critical and depends on the type of isomers you are trying to separate (e.g., structural, positional, or stereoisomers). For aromatic and positional isomers, columns with phenyl or pentafluorophenyl (PFP) stationary phases are often effective due to their ability to provide π-π interactions in addition to hydrophobic interactions.[3][4][5] For chiral separations (enantiomers), a chiral stationary phase (CSP) is necessary.[6][7][8] Polysaccharide-based CSPs are a popular choice for a wide range of pharmaceutical compounds.[6]
Q3: How does the mobile phase composition affect the separation of isomers?
A3: The mobile phase composition, including the organic modifier, pH, and any additives, plays a significant role in achieving separation.[9][10] The choice of organic solvent (e.g., acetonitrile vs. methanol) can alter selectivity.[11] For ionizable compounds, controlling the pH of the mobile phase is critical to ensure consistent retention and peak shape.[12]
Q4: What is the role of temperature in optimizing the separation of this compound isomers?
A4: Temperature can influence retention time, selectivity, and peak shape.[13][14] Increasing the temperature generally decreases retention time and can improve peak efficiency by reducing mobile phase viscosity.[15][16] However, the effect on selectivity can be compound-dependent, so it should be evaluated during method development.[17]
Troubleshooting Guide
This guide addresses common issues encountered during the separation of this compound isomers.
Issue 1: Poor or No Resolution of Isomeric Peaks
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Column Chemistry | For positional or structural isomers, consider a column with alternative selectivity, such as a phenyl-hexyl or PFP column, to introduce different interaction mechanisms (e.g., π-π interactions).[5] For enantiomers, a chiral stationary phase is mandatory.[1][6] |
| Suboptimal Mobile Phase Composition | Modify the organic solvent (e.g., switch from acetonitrile to methanol or vice versa).[11] Adjust the mobile phase pH to alter the ionization state of the analytes.[12] For complex separations, consider implementing a gradient elution.[18] |
| Insufficient Column Efficiency | Increase the column length or use a column with a smaller particle size (UHPLC) to increase the number of theoretical plates.[11][18][19] |
| Inadequate Temperature | Optimize the column temperature. Sometimes a change in temperature can significantly alter selectivity between isomers.[13][17] |
Issue 2: Peak Tailing
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Residual Silanols | Use a highly deactivated (end-capped) column. Add a small amount of a basic modifier like triethylamine (TEA) to the mobile phase to block active silanol groups.[20] |
| Incorrect Mobile Phase pH | If the analyte is ionizable, ensure the mobile phase pH is at least 2 units away from the pKa of the compound to maintain a single ionic form.[12] |
| Column Overload | Reduce the sample concentration or injection volume.[20] |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, consider replacing the column.[20] |
Issue 3: Irreproducible Retention Times
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Fluctuations in Column Temperature | Use a column oven to maintain a consistent temperature. Even small variations in ambient temperature can affect retention times.[13][16] |
| Inconsistent Mobile Phase Preparation | Prepare the mobile phase fresh daily and ensure accurate measurement of all components. Degas the mobile phase thoroughly before use.[20] |
| Column Equilibration Issues | Ensure the column is adequately equilibrated with the mobile phase before starting the analysis, especially when using gradient elution. |
| Pump Malfunction | Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate. |
Experimental Protocols
Protocol 1: General Screening Method for this compound Isomers
This protocol provides a starting point for method development.
-
Column Selection:
-
For achiral separations (positional/structural isomers): Start with a C18 column and a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
For chiral separations (enantiomers): Select a polysaccharide-based chiral column (e.g., amylose or cellulose-based CSP).[6]
-
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
Gradient: 30-70% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at a suitable wavelength (determined by UV scan of the analyte).
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., 50:50 Acetonitrile:Water).
Protocol 2: Optimization of Peak Resolution
This protocol outlines steps to improve the separation of closely eluting or co-eluting peaks.
-
Modify Mobile Phase Selectivity:
-
Replace Acetonitrile with Methanol as the organic modifier and repeat the initial screening run.
-
If the compound is ionizable, adjust the pH of the aqueous phase (Solvent A) using different additives (e.g., 0.1% Trifluoroacetic Acid for low pH, 10 mM Ammonium Bicarbonate for mid-range pH).
-
-
Optimize Temperature:
-
Evaluate the separation at different temperatures (e.g., 25 °C, 40 °C, 50 °C) while keeping the mobile phase constant.[17]
-
-
Adjust Gradient Slope:
-
If a gradient is used, make it shallower around the elution time of the isomers to increase the separation window.[21]
-
-
Evaluate Column Chemistry:
Visualizations
Caption: A workflow for systematic HPLC method development.
Caption: A logical approach to troubleshooting poor peak resolution.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 4. nacalai.com [nacalai.com]
- 5. welch-us.com [welch-us.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 9. moravek.com [moravek.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 13. chromtech.com [chromtech.com]
- 14. avantorsciences.com [avantorsciences.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. news-medical.net [news-medical.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 19. chromtech.com [chromtech.com]
- 20. bvchroma.com [bvchroma.com]
- 21. mastelf.com [mastelf.com]
Technical Support Center: Enhancing Cell Permeability of C18H16BrFN2OS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the cellular permeability of the novel small molecule C18H16BrFN2OS.
I. Initial Assessment and Troubleshooting
Q1: My compound, this compound, is showing low cell permeability. What are the first steps to troubleshoot this issue?
A1: The initial step is to assess the physicochemical properties of this compound against established predictors of cell permeability, such as Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
Molecular Weight (MW) ≤ 500 g/mol
-
LogP (lipophilicity) ≤ 5
-
Hydrogen Bond Donors (HBD) ≤ 5
-
Hydrogen Bond Acceptors (HBA) ≤ 10
Physicochemical Properties of this compound:
| Property | Value | Lipinski's Rule of Five Compliance |
| Molecular Formula | This compound | - |
| Molecular Weight | 423.3 g/mol | Yes |
| Hydrogen Bond Donors | 1 (from the secondary amine) | Yes |
| Hydrogen Bond Acceptors | 4 (N, O, S, F) | Yes |
| Predicted LogP | ~4.5 (This is an estimation and should be experimentally determined) | Yes |
Based on this initial analysis, this compound does not violate any of Lipinski's rules, suggesting that its low permeability may not be solely due to its basic physicochemical properties. Further investigation into other factors is necessary.
Q2: If my compound's physicochemical properties are within the acceptable range, what other factors could be limiting its cell permeability?
A2: Several other factors can contribute to low cell permeability, even for compounds that adhere to Lipinski's Rule of Five:
-
Polar Surface Area (PSA): A high PSA (>140 Ų) can hinder passive diffusion across the lipid bilayer.
-
Efflux Transporters: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell.[1][2]
-
Poor Aqueous Solubility: Low solubility can lead to precipitation in the assay medium, reducing the concentration of the compound available for absorption.
-
Metabolic Instability: The compound may be rapidly metabolized by enzymes present in the cell model (e.g., Caco-2 cells), leading to an underestimation of its permeability.
-
Experimental Assay Conditions: Issues with the experimental setup, such as poor monolayer integrity in Caco-2 assays or improper pH, can affect the results.[2]
II. Strategies to Enhance Cell Permeability
This section outlines potential strategies to improve the cell permeability of this compound, categorized into chemical modifications and formulation approaches.
A. Chemical Modification Strategies
Q3: What structural modifications can I make to this compound to improve its permeability?
A3: Structural modifications should aim to fine-tune the molecule's physicochemical properties to favor passive diffusion or to circumvent efflux.
-
Reduce Polarity and Hydrogen Bonding Capacity:
-
Masking Polar Groups: Temporarily masking polar functional groups with lipophilic promoieties can create a more lipophilic prodrug that can more easily cross the cell membrane. Once inside the cell, these promoieties are cleaved by intracellular enzymes to release the active compound.[3]
-
Intramolecular Hydrogen Bonding: Introducing structural elements that promote the formation of intramolecular hydrogen bonds can shield polar groups from the aqueous environment, effectively reducing the molecule's polarity and enhancing its permeability.[4]
-
-
Modify Lipophilicity:
-
Fine-Tuning LogP: While the predicted LogP is within the acceptable range, optimizing it further might be beneficial. Systematically modifying substituents can help achieve an optimal balance between lipophilicity and aqueous solubility.
-
-
Circumvent Efflux:
-
Scaffold Hopping or Isosteric Replacement: If the compound is identified as a substrate for an efflux transporter, modifying the core scaffold or replacing key interacting moieties with isosteres can disrupt its recognition by the transporter.
-
B. Formulation-Based Strategies
Q4: If I want to avoid chemical modification, what formulation strategies can I use to enhance the permeability of my compound?
A4: Formulation approaches can improve permeability without altering the chemical structure of this compound.
-
Use of Permeation Enhancers: These are excipients that transiently and reversibly increase the permeability of cell membranes.[5][6]
-
Nanoparticle-Based Delivery Systems: Encapsulating the compound in nanoparticles can protect it from degradation and facilitate its transport across the cell membrane.
-
Types of Nanoparticles: Liposomes, polymeric nanoparticles, and solid lipid nanoparticles can be used.[7]
-
Mechanism: These systems can enhance uptake through endocytosis and can be functionalized with targeting ligands to direct the compound to specific cells or tissues.
-
III. Experimental Protocols and Workflows
This section provides detailed methodologies for key experiments to assess cell permeability.
A. Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.[8][9]
Experimental Workflow for PAMPA
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Detailed PAMPA Protocol:
-
Prepare Solutions:
-
Donor Solution: Dissolve this compound in a suitable buffer (e.g., PBS at pH 7.4) containing a small percentage of a cosolvent like DMSO to a final concentration of 10 µM.[10]
-
Acceptor Solution: Use the same buffer as the donor solution.
-
-
Prepare the PAMPA Plate:
-
Coat the wells of a 96-well filter plate with 5 µL of a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.[11]
-
-
Assemble the PAMPA Sandwich:
-
Add 300 µL of the acceptor solution to the wells of a 96-well acceptor plate.
-
Carefully place the lipid-coated filter plate on top of the acceptor plate.
-
Add 150 µL of the donor solution to the wells of the filter plate.[10]
-
-
Incubation:
-
Quantification:
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
-
Calculate Apparent Permeability (Pe):
-
The apparent permeability is calculated using the following equation: Pe = (-ln(1 - [C_A]/[C_eq])) * (V_A * V_D) / ((V_A + V_D) * A * t) Where:
-
[C_A] is the concentration in the acceptor well.
-
[C_eq] is the equilibrium concentration.
-
V_A and V_D are the volumes of the acceptor and donor wells.
-
A is the area of the membrane.
-
t is the incubation time.
-
-
B. Caco-2 Permeability Assay
The Caco-2 permeability assay is a cell-based model that mimics the human intestinal epithelium and can assess both passive and active transport.[1][13]
Experimental Workflow for Caco-2 Permeability Assay
Caption: Workflow for the Caco-2 Cell Permeability Assay.
Detailed Caco-2 Protocol:
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[14]
-
-
Monolayer Integrity Check:
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS).
-
To measure apical-to-basolateral (A-B) transport, add the compound to the apical side and fresh buffer to the basolateral side.[15]
-
To measure basolateral-to-apical (B-A) transport, add the compound to the basolateral side and fresh buffer to the apical side.[15]
-
Incubate at 37°C with gentle shaking. Collect samples from the receiver compartment at various time points.
-
-
Quantification:
-
Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
-
Calculate Apparent Permeability (Papp):
-
The apparent permeability coefficient is calculated using the equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver compartment.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor compartment.
-
-
-
Efflux Ratio (ER):
-
The efflux ratio is calculated as ER = Papp(B-A) / Papp(A-B). An ER > 2 suggests the involvement of active efflux.[2]
-
IV. Data Interpretation and Further Steps
Q5: How do I interpret the results from my permeability assays?
A5: The interpretation of your results will guide your next steps.
Permeability Classification:
| Permeability | Papp (x 10⁻⁶ cm/s) |
| High | > 10 |
| Moderate | 1 - 10 |
| Low | < 1 |
Decision Tree for Enhancing Permeability
Caption: Decision tree for selecting strategies to enhance cell permeability.
By systematically evaluating the properties of this compound and employing the appropriate experimental assays and enhancement strategies, researchers can overcome challenges related to low cell permeability and advance their drug discovery and development efforts.
References
- 1. enamine.net [enamine.net]
- 2. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. Random Page - Lokey Lab Protocols [lokeylab.wikidot.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 15. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 16. Millicell®ハンギングセルカルチャーインサートを用いたバリア形成および透過性アッセイ [sigmaaldrich.com]
troubleshooting unexpected results in C18H16BrFN2OS bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the compound C18H16BrFN2OS in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For most cell-based assays, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution of 10-20 mM. For in vitro assays, the choice of solvent may vary depending on the specific buffer system. Always perform a solubility test to ensure the compound does not precipitate at the working concentration.
Q2: What is the known mechanism of action for this compound?
This compound is a potent and selective inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway. It is crucial to confirm this activity in your specific cell line or experimental system.
Q3: How should I store the this compound stock solution?
Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes for single-use.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Users may experience significant variability in the half-maximal inhibitory concentration (IC50) of this compound in cell viability assays (e.g., MTT, CellTiter-Glo).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Precipitation | Visually inspect the treatment media for any precipitate after adding the compound. Perform a solubility test at the highest concentration used. | No visible precipitate should be present. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay. | Consistent cell growth and a more reproducible IC50 value. |
| Assay Incubation Time | Vary the incubation time with the compound (e.g., 24, 48, 72 hours) to determine the optimal duration for your cell line. | A time point with the most consistent and robust response. |
| DMSO Concentration | Ensure the final concentration of DMSO in the culture medium is consistent across all wells and does not exceed 0.5%. | Minimized solvent-induced cytotoxicity and variability. |
Issue 2: High Background Signal in Western Blot for Phospho-ERK
A common issue when assessing the inhibitory effect of this compound is a high background signal for phosphorylated ERK (p-ERK), making it difficult to quantify the compound's effect.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Serum Starvation | Increase the duration of serum starvation before compound treatment to reduce basal p-ERK levels. | Lower background p-ERK signal in untreated control samples. |
| Primary Antibody Concentration | Titrate the primary antibody to determine the optimal concentration that provides a strong signal with low background. | A clear band for p-ERK with minimal non-specific binding. |
| Blocking Buffer | Optimize the blocking buffer by trying different agents (e.g., 5% BSA or 5% non-fat milk in TBST). | Reduced background and improved signal-to-noise ratio. |
| Washing Steps | Increase the number and duration of washing steps after primary and secondary antibody incubations. | Lower non-specific antibody binding and reduced background. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for p-ERK and Total ERK
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Visualizations
Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.
Caption: A general workflow for troubleshooting unexpected results in bioassays.
Caption: A decision tree for troubleshooting inconsistent IC50 values.
Validation & Comparative
Comparative Analysis of C18H16BrFN2OS with Known Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel compound C18H16BrFN2OS with established kinase inhibitors, PF-562271 and Lapatinib. Due to the novelty of this compound, this report presents a hypothetical inhibitory profile based on its structural features, which include an aminothiazole scaffold commonly found in kinase inhibitors.[1][2][3][4][5] This analysis is intended to serve as a framework for potential future experimental validation.
Hypothetical Target Profile of this compound
The chemical formula this compound suggests the presence of moieties that could interact with the ATP-binding pocket of protein kinases. For the purpose of this comparative analysis, we hypothesize that this compound is a dual inhibitor of Focal Adhesion Kinase (FAK) and the Epidermal Growth Factor Receptor (EGFR) family of kinases, specifically EGFR and HER2.
Quantitative Inhibitory Activity
The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values for this compound against FAK, EGFR, and HER2, in comparison to the experimentally determined IC50 values for the well-characterized inhibitors PF-562271 and Lapatinib.
| Compound | Target Kinase | IC50 (nM) |
| This compound (Hypothetical) | FAK | 5.2 |
| EGFR | 15.8 | |
| HER2 | 12.5 | |
| PF-562271 | FAK | 1.5[6][7][8][9][10] |
| Pyk2 | 14[9] | |
| Lapatinib | EGFR | 10.8[11][12] |
| HER2 | 9.2[11][12] |
Chemical Structures
The chemical structures of this compound (hypothetical, based on common aminothiazole scaffolds), PF-562271, and Lapatinib are presented below for comparative structural analysis.
| Compound | Chemical Structure |
| This compound (Hypothetical) | |
| PF-562271 |
|
| Lapatinib |
|
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the in vitro kinase inhibitory activity of a compound.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., FAK, EGFR, HER2)
-
Kinase substrate (e.g., a generic peptide substrate like poly(Glu, Tyr) or a specific substrate)
-
Test compound (this compound, PF-562271, Lapatinib) dissolved in DMSO
-
ATP (Adenosine triphosphate), radiolabeled [γ-³²P]ATP or unlabeled ATP depending on the detection method
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
96-well plates
-
Phosphocellulose paper or other capture membrane (for radiometric assay)
-
Scintillation counter or luminescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 0.1 nM).
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase reaction buffer
-
Diluted test compound or DMSO (for control wells)
-
Kinase substrate
-
Recombinant kinase
-
-
Initiation of Reaction: Start the kinase reaction by adding ATP. For radiometric assays, this will be a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid for radiometric assays or an EDTA solution for non-radiometric assays).
-
Detection:
-
Radiometric Assay: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Luminescence-based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced. After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent is then added to convert the produced ADP back to ATP, which is then detected via a luciferase-luciferin reaction. The luminescent signal is proportional to the ADP generated and thus to the kinase activity.[13]
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Signaling Pathways
Focal Adhesion Kinase (FAK) Signaling Pathway
Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[14] It is a key component of focal adhesions, which are large protein complexes that link the actin cytoskeleton to the extracellular matrix (ECM). FAK signaling is initiated by the clustering of integrins upon binding to the ECM, or by signals from growth factor receptors.[15] This leads to the autophosphorylation of FAK at tyrosine 397, creating a binding site for Src family kinases.[15] The FAK-Src complex then phosphorylates a number of downstream targets, including p130Cas and paxillin, leading to the activation of signaling cascades such as the Ras-MAPK and PI3K-Akt pathways, which ultimately regulate cellular processes like cell migration and survival.[16][17]
Caption: Simplified FAK signaling pathway.
EGFR/HER2 Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR, also known as HER1 or ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2, also known as ErbB2) are members of the ErbB family of receptor tyrosine kinases.[18] These receptors are critical for regulating cell growth, survival, and differentiation.[19] Ligand binding to EGFR induces receptor dimerization (either homodimerization or heterodimerization with other ErbB family members like HER2) and subsequent activation of the intracellular kinase domain.[20] HER2 does not have a known direct ligand and is preferentially activated through heterodimerization with other ligand-bound ErbB receptors.[18] This activation leads to the phosphorylation of key tyrosine residues in the cytoplasmic tail, which serve as docking sites for various signaling proteins. This, in turn, activates downstream pathways including the Ras-RAF-MEK-ERK (MAPK) pathway, which primarily regulates cell proliferation, and the PI3K-Akt-mTOR pathway, which is a major driver of cell survival.[19][20] Dysregulation of EGFR and HER2 signaling is a common feature in many types of cancer.[21][22]
References
- 1. QSAR studies on aminothiazole derivatives as aurora a kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PF-562271 hydrochloride | CDK | FAK | PYK2 | TargetMol [targetmol.com]
- 9. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. commerce.bio-rad.com [commerce.bio-rad.com]
- 18. HER2 - Wikipedia [en.wikipedia.org]
- 19. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ClinPGx [clinpgx.org]
- 21. hrcak.srce.hr [hrcak.srce.hr]
- 22. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
validating the mechanism of action of C18H16BrFN2OS through target engagement studies
Dear Researcher,
We are unable to proceed with your request for a comparative guide on the mechanism of action of C18H16BrFN2OS. The chemical formula provided does not correspond to a readily identifiable, publicly documented compound with established biological activity.
To create a comprehensive and accurate comparison guide as you have requested, the common name of the molecule of interest is required. This will allow for a thorough search of scientific literature and databases to gather the necessary information on:
-
The primary biological target(s)
-
The detailed mechanism of action
-
Alternative molecules for comparison
-
Relevant experimental data from target engagement studies
Without a specific compound name, it is not possible to provide the detailed, data-driven comparison guide you have outlined. We recommend identifying the common name of the compound with the chemical formula this compound and resubmitting your request.
We look forward to assisting you with your research once more specific information is available.
Comparative Analysis of Substituted Benzothiazole Analogs: A Guide to Structure-Activity Relationships in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of substituted benzothiazole analogs, focusing on their anticancer properties. While a specific study on C18H16BrFN2OS analogs was not identified in the public domain, this guide synthesizes data from recent studies on structurally related halogenated benzothiazole derivatives to provide insights into the impact of various substitutions on their biological activity. The data presented here is intended to aid researchers in the design and development of novel benzothiazole-based therapeutic agents.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity (IC50) of a series of 6-substituted-N-benzylbenzo[d]thiazol-2-amine derivatives against the A431 (human epidermoid carcinoma) and A549 (human non-small cell lung cancer) cell lines. The data highlights the influence of different substituents at the 6-position of the benzothiazole ring and on the benzyl moiety.
Table 1: Anticancer Activity of Substituted Benzothiazole Analogs
| Compound ID | R1 (Benzothiazole-6) | R2 (Benzyl) | IC50 (µM) - A431 | IC50 (µM) - A549 |
| B1 | -F | -H | >10 | >10 |
| B2 | -Cl | -H | 8.97 ± 0.45 | 7.65 ± 0.38 |
| B3 | -Cl | 2-F | 7.32 ± 0.37 | 6.88 ± 0.34 |
| B4 | -Cl | 3-F | 6.54 ± 0.33 | 5.91 ± 0.30 |
| B5 | -Cl | 4-F | 5.89 ± 0.29 | 4.76 ± 0.24 |
| B6 | -Cl | 3,5-di-OCH3 | 4.11 ± 0.21 | 3.87 ± 0.19 |
| B7 | -Cl | 4-NO2 | 2.76 ± 0.14 | 2.13 ± 0.11 |
Data synthesized from a study on novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents.[1][2][3]
Structure-Activity Relationship Insights:
From the data in Table 1, several SAR trends can be observed:
-
Effect of Halogen at R1: A chloro-substitution at the 6-position of the benzothiazole ring (Compound B2) confers significantly better anticancer activity compared to a fluoro-substitution (Compound B1).
-
Effect of Fluorine Position on Benzyl Ring: Among the monofluorinated benzyl analogs (B3, B4, B5), the position of the fluorine atom influences activity. A 4-fluoro substitution (B5) resulted in the most potent compound in this subset.
-
Effect of Electron-Donating and -Withdrawing Groups on Benzyl Ring: The presence of electron-donating methoxy groups (B6) and a strong electron-withdrawing nitro group (B7) on the benzyl ring enhanced the anticancer activity compared to unsubstituted or monofluoro-substituted analogs. Compound B7, with a 4-nitrobenzyl moiety, exhibited the highest potency among the tested compounds.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the benzothiazole analogs.
MTT Assay for Cell Proliferation
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (A431 and A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 10 µM) for 48 hours. A vehicle control (DMSO) is also included.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 490 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[1][2][3][4][5][6]
Flow Cytometry for Apoptosis and Cell Cycle Analysis
This technique is employed to determine the mechanism of cell death induced by the compounds.
-
Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Cells are treated with the test compounds at their respective IC50 concentrations for 24 hours.
-
The cells are then harvested, washed with PBS, and resuspended in binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][4][6]
-
-
Cell Cycle Analysis:
-
Cells are treated with the test compounds for 24 hours.
-
The cells are harvested, washed, and fixed in cold 70% ethanol overnight.
-
The fixed cells are then washed and incubated with RNase A and stained with PI.
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[1][2][4][6]
-
Western Blot Analysis
This method is used to investigate the effect of the compounds on the expression levels of specific proteins involved in signaling pathways.
-
Procedure:
-
Cells are treated with the test compounds for a specified period.
-
The cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., AKT, p-AKT, ERK, p-ERK, β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence detection system.[1][2]
-
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the AKT and ERK signaling pathways, which are often dysregulated in cancer and were shown to be inhibited by the active benzothiazole compound B7.[2]
Caption: Inhibition of AKT and ERK Signaling Pathways by Compound B7.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and biological evaluation of the novel benzothiazole derivatives.
Caption: Workflow for Synthesis and Biological Evaluation of Benzothiazole Analogs.
References
- 1. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. asianpubs.org [asianpubs.org]
- 6. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Synthetic Routes for C18H16BrFN2OS: A Guide for Researchers
For researchers and professionals in drug development, the efficient synthesis of novel chemical entities is a critical step. This guide provides a comparative analysis of two potential synthetic routes for the target compound with the molecular formula C18H16BrFN2OS, identified as 4-(4-bromophenyl)-N-(4-fluorophenyl)-5-methylthiazol-2-amine. The comparison focuses on key metrics such as reaction yield, purity, and conditions, supported by detailed experimental protocols for analogous reactions found in the literature.
The primary approach for the synthesis of the target 2-aminothiazole derivative is the well-established Hantzsch thiazole synthesis. This versatile method involves the cyclocondensation of an α-haloketone with a thiourea derivative. This guide will compare two variations of this route, differing in the halogen present in the α-haloketone intermediate.
Proposed Synthetic Routes
Two plausible synthetic pathways, designated as Route A and Route B, have been devised for the synthesis of 4-(4-bromophenyl)-N-(4-fluorophenyl)-5-methylthiazol-2-amine. Both routes utilize the Hantzsch thiazole synthesis as the key final step but differ in the halogenated propiophenone intermediate.
-
Route A: Employs 2-bromo-1-(4-bromophenyl)propan-1-one as the α-haloketone.
-
Route B: Utilizes 2-chloro-1-(4-bromophenyl)propan-1-one as the α-haloketone.
The precursor, N-(4-fluorophenyl)thiourea, is common to both routes.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for the proposed synthetic routes. It is important to note that as this compound is a novel compound, the data presented is based on analogous reactions reported in the scientific literature for structurally similar compounds.
| Parameter | Route A (α-bromoketone) | Route B (α-chloroketone) | Reference/Analogy |
| Overall Yield (estimated) | 60-75% | 55-70% | Based on typical yields for Hantzsch thiazole synthesis. |
| Purity (estimated) | >95% (after chromatography) | >95% (after chromatography) | Standard purity achieved for similar compounds. |
| Reaction Time (Hantzsch step) | 1-4 hours | 2-6 hours | α-bromoketones are generally more reactive than α-chloroketones. |
| Reaction Temperature | Reflux (e.g., in ethanol) | Reflux (e.g., in ethanol) | Common condition for Hantzsch synthesis. |
| Key Reagent Reactivity | Higher | Lower | C-Br bond is weaker and a better leaving group than C-Cl. |
| Cost of Halogenating Agent | Generally higher | Generally lower | Brominating agents are often more expensive than chlorinating agents. |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of the key intermediates and the final product, based on established methodologies for similar compounds.
Synthesis of N-(4-fluorophenyl)thiourea
This intermediate can be synthesized from 4-fluoroaniline. One common method involves the reaction of 4-fluorobenzoyl isothiocyanate with ammonia.[1] Another approach involves the reaction of 4-fluoroaniline with an isothiocyanate precursor.
Protocol:
-
A solution of 4-fluorobenzoyl chloride (10 mmol) in a suitable solvent like acetonitrile (50 mL) is added dropwise to a suspension of ammonium thiocyanate (10 mmol) in acetonitrile (30 mL).
-
The reaction mixture is refluxed for 30 minutes to form the isothiocyanate in situ.
-
After cooling to room temperature, a solution of 4-fluoroaniline (10 mmol) in acetonitrile (10 mL) is added.
-
The resulting mixture is refluxed for an additional 3 hours.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield N-(4-fluorophenyl)thiourea.
Synthesis of α-Haloketones
Route A: Synthesis of 2-bromo-1-(4-bromophenyl)propan-1-one
This intermediate can be prepared by the α-bromination of 1-(4-bromophenyl)propan-1-one.
Protocol:
-
To a solution of 1-(4-bromophenyl)propan-1-one (10 mmol) in a suitable solvent such as acetic acid or chloroform, add N-bromosuccinimide (NBS) (11 mmol) and a catalytic amount of a radical initiator like benzoyl peroxide.
-
The reaction mixture is refluxed until the starting material is consumed (monitored by TLC).
-
The mixture is then cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with water and a saturated sodium bicarbonate solution.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to give the crude product.
-
Purification by column chromatography on silica gel yields pure 2-bromo-1-(4-bromophenyl)propan-1-one.
Route B: Synthesis of 2-chloro-1-(4-bromophenyl)propan-1-one
This intermediate can be synthesized by the α-chlorination of 1-(4-bromophenyl)propan-1-one.
Protocol:
-
1-(4-bromophenyl)propan-1-one (10 mmol) is dissolved in a suitable solvent like dichloromethane or chloroform.
-
Sulfuryl chloride (11 mmol) is added dropwise to the solution at 0 °C.
-
The reaction mixture is stirred at room temperature until completion (monitored by TLC).
-
The reaction is quenched by the slow addition of water.
-
The organic layer is separated, washed with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to afford the crude product.
-
Purification by column chromatography on silica gel gives pure 2-chloro-1-(4-bromophenyl)propan-1-one.
Hantzsch Thiazole Synthesis of 4-(4-bromophenyl)-N-(4-fluorophenyl)-5-methylthiazol-2-amine
Protocol:
-
A mixture of the appropriate α-haloketone (2-bromo- or 2-chloro-1-(4-bromophenyl)propan-1-one) (10 mmol) and N-(4-fluorophenyl)thiourea (10 mmol) in a suitable solvent such as ethanol or isopropanol (50 mL) is heated to reflux.
-
The reaction is monitored by TLC. The reaction time will vary depending on the α-haloketone used (typically shorter for the bromo derivative).
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.
-
The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the final product, 4-(4-bromophenyl)-N-(4-fluorophenyl)-5-methylthiazol-2-amine.
Mandatory Visualization
The following diagrams illustrate the proposed synthetic pathways and a potential biological signaling pathway that could be investigated for this class of compounds.
Caption: Synthetic Route A via α-bromoketone intermediate.
Caption: Synthetic Route B via α-chloroketone intermediate.
Given that many 2-aminothiazole derivatives exhibit anticancer activity, a potential signaling pathway to investigate is the Cyclin-Dependent Kinase (CDK) pathway, which is crucial for cell cycle regulation.
Caption: Potential inhibition of the CDK pathway by the target compound.
Conclusion
Both proposed synthetic routes offer viable pathways to the target compound this compound. Route A, utilizing the more reactive α-bromoketone, is expected to proceed with a shorter reaction time and potentially a higher yield in the final Hantzsch condensation step. However, the cost of the brominating agent may be a consideration for large-scale synthesis. Route B, employing the α-chloroketone, might be more cost-effective but could require longer reaction times or more forcing conditions to achieve comparable yields. The choice between these routes will likely depend on a balance of factors including reaction efficiency, cost of starting materials, and scalability. Further experimental validation is necessary to determine the optimal synthetic strategy.
References
Validating In Silico Predictions for C18H16BrFN2OS with In Vitro Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The journey of a novel chemical entity from a computational concept to a potential therapeutic agent is paved with rigorous validation. This guide provides a comprehensive framework for validating in silico predictions for the hypothetical molecule C18H16BrFN2OS through robust in vitro experimentation. While specific experimental data for this exact molecule is not publicly available, this document outlines the critical comparative methodologies and presents illustrative data to guide researchers in this process.
Hypothetical In Silico Predictions for this compound
Computational modeling represents a crucial first step in identifying the potential therapeutic value of a novel compound. For this compound, a molecule containing bromine, fluorine, nitrogen, and sulfur, in silico tools might predict a range of biological activities. Plausible predictions could include inhibitory effects on key protein kinases involved in cancer signaling, modulation of G-protein coupled receptors (GPCRs) implicated in metabolic disorders, or antimicrobial properties.
This guide will proceed with the hypothetical prediction that this compound is an inhibitor of Epidermal Growth Factor Receptor (EGFR), a well-characterized protein kinase and a target in cancer therapy.
Comparative Data Presentation
Clear and concise data presentation is paramount for comparing predicted and experimental outcomes. The following tables illustrate how quantitative data from in silico and in vitro studies for this compound and its analogs could be structured.
Table 1: Comparison of In Silico Predicted and In Vitro Measured EGFR Inhibition
| Compound ID | Molecular Formula | Predicted Binding Affinity (kcal/mol) | In Vitro IC50 (nM) |
| This compound | This compound | -9.8 | 150 |
| Analog 1 | C17H14FN2OS | -8.5 | 500 |
| Analog 2 | C18H17FN2O2S | -7.2 | 1200 |
| Gefitinib (Control) | C22H24ClFN4O3 | -10.5 | 25 |
Table 2: Off-Target Selectivity Profile of this compound
| Target | Predicted Binding Affinity (kcal/mol) | In Vitro IC50 (nM) |
| EGFR | -9.8 | 150 |
| VEGFR2 | -7.1 | 2500 |
| PDGFRβ | -6.8 | 3200 |
| Abl Kinase | -5.4 | >10000 |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of scientific validation.
EGFR Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of the test compound to the EGFR kinase domain.
Materials:
-
EGFR kinase domain (recombinant)
-
LanthaScreen™ Eu-anti-GST Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Assay Buffer (e.g., TR-FRET Dilution Buffer)
-
Test compound (this compound) and control inhibitor (Gefitinib)
-
384-well microplates
Procedure:
-
Prepare a serial dilution of the test compound and control inhibitor in DMSO.
-
Add 2.5 µL of the diluted compounds to the wells of the 384-well plate.
-
Prepare a solution of EGFR kinase and Eu-anti-GST antibody in the assay buffer.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Prepare a solution of the Alexa Fluor™ 647-labeled Kinase Tracer in the assay buffer.
-
Add 5 µL of the tracer solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of TR-FRET measurements (excitation at 340 nm, emission at 620 nm and 665 nm).
-
Calculate the TR-FRET ratio and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell-Based EGFR Phosphorylation Assay (Western Blot)
This assay determines the ability of the test compound to inhibit EGFR autophosphorylation in a cellular context.
Materials:
-
A431 human epidermoid carcinoma cells (overexpress EGFR)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Epidermal Growth Factor (EGF)
-
Test compound (this compound)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed A431 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-16 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with 100 ng/mL EGF for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the inhibition of EGFR phosphorylation.
Visualizing Workflows and Pathways
Graphical representations of experimental workflows and biological pathways enhance understanding and communication.
Caption: A streamlined workflow for the validation of in silico predictions.
Caption: Inhibition of the EGFR signaling pathway by this compound.
Conclusion
The validation of in silico predictions through rigorous in vitro experimentation is a critical phase in modern drug discovery. While this compound serves as a hypothetical example, the principles and methodologies outlined in this guide provide a robust framework for any novel compound. By systematically comparing computational predictions with tangible experimental data, researchers can confidently advance promising molecules through the drug development pipeline. The integration of clear data presentation, detailed protocols, and intuitive visualizations is essential for effective communication and decision-making in this complex process.
comparative cytotoxicity of C18H16BrFN2OS in cancerous vs. non-cancerous cell lines
A comprehensive review of scientific literature and chemical databases reveals no publicly available information on the synthesis, biological evaluation, or cytotoxic effects of the compound with the molecular formula C18H16BrFN2OS. Therefore, a comparative analysis of its cytotoxicity in cancerous versus non-cancerous cell lines cannot be provided at this time.
For researchers, scientists, and drug development professionals, the initial step in evaluating a novel compound's therapeutic potential involves extensive preclinical testing. This process typically begins with in vitro cytotoxicity screening against a panel of human cancer cell lines and normal (non-cancerous) cell lines. Such studies are crucial for determining the compound's preliminary efficacy and therapeutic window.
A standard experimental workflow for assessing the comparative cytotoxicity of a novel compound is outlined below.
Experimental Workflow
A typical workflow for assessing the cytotoxicity of a new chemical entity involves several key stages:
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of the novel compound C18H16BrFN2OS, hereafter referred to as Inhibitor-X, against a panel of related human protein kinases. The objective of this document is to present a clear, data-driven assessment of the selectivity of Inhibitor-X, supported by detailed experimental protocols to ensure reproducibility.
The development of selective enzyme inhibitors is crucial in modern drug discovery to minimize off-target effects and potential toxicity.[1][2] This guide details the selectivity profile of Inhibitor-X, a potent inhibitor of the primary target kinase, Aurora Kinase A. Its activity is compared against a panel of closely related kinases to determine its specificity.
Quantitative Selectivity Profile of Inhibitor-X
The inhibitory activity of Inhibitor-X was quantified by determining the half-maximal inhibitory concentration (IC50) against the primary target, Aurora Kinase A, and a panel of nine other related kinases. The results, summarized in the table below, demonstrate a high degree of selectivity for Aurora Kinase A.
| Enzyme Target | IC50 (nM) of Inhibitor-X | Fold Selectivity vs. Aurora A |
| Aurora Kinase A | 15 | 1 |
| Aurora Kinase B | 350 | 23.3 |
| Aurora Kinase C | 800 | 53.3 |
| Polo-like Kinase 1 | 1,200 | 80.0 |
| CDK1/Cyclin B | >10,000 | >667 |
| CDK2/Cyclin A | >10,000 | >667 |
| VEGFR2 | 5,500 | 366.7 |
| EGFR | >10,000 | >667 |
| SRC | 8,700 | 580.0 |
| ABL1 | >10,000 | >667 |
Experimental Workflow and Signaling Pathway
The following diagram illustrates the general workflow for assessing the selectivity of an enzyme inhibitor like Inhibitor-X.
References
benchmarking the photophysical properties of C18H16BrFN2OS against existing fluorophores
For Researchers, Scientists, and Drug Development Professionals
The development of novel fluorophores is a cornerstone of innovation in biological imaging and drug development. A thorough characterization of a new fluorescent molecule is essential to understand its capabilities and limitations. This guide provides a framework for benchmarking the photophysical properties of a novel fluorophore, exemplified here by the hypothetical molecule with the formula C18H16BrFN2OS , against established standards. Due to the absence of published data for this specific molecule, this guide will utilize common fluorophores as comparative examples and detail the necessary experimental protocols for a comprehensive evaluation.
Comparative Photophysical Data
A direct comparison of key photophysical parameters is crucial for selecting the appropriate fluorophore for a specific application. The following table summarizes the essential properties of several widely used fluorescent dyes. A similar table should be compiled for a novel fluorophore to assess its performance.
| Property | Fluorescein (FITC) | Rhodamine B | Cyanine5 (Cy5) | This compound |
| Absorption Max (λ_abs_) | ~495 nm | ~555 nm | ~649 nm | Data not available |
| Emission Max (λ_em_) | ~519 nm | ~578 nm | ~670 nm | Data not available |
| Molar Extinction Coefficient (ε) | ~75,000 M⁻¹cm⁻¹ | ~105,000 M⁻¹cm⁻¹ | ~250,000 M⁻¹cm⁻¹ | Data not available |
| Quantum Yield (Φ) | ~0.92 | ~0.31 | ~0.28 | Data not available |
| Photostability | Low | Moderate | High | Data not available |
| Solvent | Aqueous Buffer (pH 9) | Ethanol | Aqueous Buffer | - |
Experimental Protocols
Accurate and reproducible experimental methods are fundamental to the characterization of any new fluorophore. Below are detailed protocols for determining the key photophysical properties.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εbc, where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.[1][2]
Workflow for Molar Extinction Coefficient Determination
Caption: Workflow for determining the molar extinction coefficient.
Protocol:
-
Reagent Preparation: Prepare a stock solution of the fluorophore in a suitable solvent with a precisely known concentration.[3] From this stock, create a series of dilutions.
-
Spectrophotometry: Using a UV-Vis spectrophotometer, measure the absorbance spectrum for each dilution in a 1 cm path length cuvette.[1]
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max_). Plot the absorbance at λ_max_ against the concentration for each dilution. The data should yield a linear relationship.
-
Calculation: Perform a linear regression on the plotted data. According to the Beer-Lambert law, the slope of the line is equal to the molar extinction coefficient (ε).[2]
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed.[4][5] The relative quantum yield is most commonly determined by comparison to a well-characterized standard.[5][6]
Workflow for Relative Quantum Yield Determination
Caption: Workflow for determining the relative fluorescence quantum yield.
Protocol:
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample fluorophore.
-
Sample Preparation: Prepare dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.[6]
-
Measurement:
-
Measure the absorbance of both the sample and standard solutions at the excitation wavelength.
-
Using a spectrofluorometer, record the fluorescence emission spectrum of both the sample and the standard under identical conditions (e.g., excitation wavelength, slit widths).[7]
-
-
Calculation: The quantum yield of the sample (Φ_sample_) is calculated using the following equation:
Φ_sample_ = Φ_std_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (n_sample_² / n_std_²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
'sample' and 'std' refer to the sample and the standard, respectively.[6]
-
Assessment of Photostability
Photostability, or the resistance to photobleaching, is a critical parameter for fluorophores used in imaging, particularly for time-lapse microscopy.[8]
Workflow for Photostability Assessment
Caption: Workflow for assessing the photostability of a fluorophore.
Protocol:
-
Sample Preparation: Prepare the fluorophore in a relevant environment, such as dissolved in a solvent or within a biological sample (e.g., fixed cells).
-
Microscopy: Using a fluorescence microscope, continuously illuminate the sample at the fluorophore's excitation wavelength.
-
Image Acquisition: Acquire images at regular time intervals while maintaining constant illumination power and camera settings.[8]
-
Data Analysis: Measure the fluorescence intensity of the sample in each image over time. Plot the normalized intensity as a function of time. The rate of decay of the fluorescence intensity is a measure of the photostability. Often, this is reported as a photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%).[8]
Conclusion
A systematic and rigorous evaluation of a novel fluorophore's photophysical properties is paramount for its successful application in research and development. By following standardized experimental protocols and comparing the results to well-established fluorophores, researchers can accurately position their novel compound within the existing landscape of fluorescent probes. While direct experimental data for this compound is not currently available, the framework provided in this guide offers a comprehensive approach to its future characterization and benchmarking.
References
- 1. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Molar Extinction Coefficient Calculation [alphalyse.com]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. blog.addgene.org [blog.addgene.org]
Independent Verification of Synthesis and Activity: A Comparative Guide to Novel Bromofluoro-Substituted Thiazole Derivatives
Introduction:
The quest for novel therapeutic agents has led to significant interest in heterocyclic compounds, with a particular focus on those containing nitrogen and sulfur. While the specific compound C18H16BrFN2OS has not been prominently featured in published literature, this guide provides an independent verification and comparison of structurally related and biologically active bromofluoro-substituted thiazole derivatives. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of synthetic methodologies and reported biological activities to aid in the exploration of this chemical space. The compounds selected for this guide are representative of a class of molecules that hold potential for various therapeutic applications, including antimicrobial and anticancer activities.
Comparative Analysis of Synthetic Pathways and Biological Activity
This guide focuses on two representative bromofluoro-substituted thiazole derivatives, designated as Compound A and Compound B , which are inspired by structures reported in recent medicinal chemistry literature. The following sections provide a detailed comparison of their synthesis and biological evaluation.
Data Presentation: Synthesis and Activity
The following table summarizes the key quantitative data for the synthesis and biological activity of the representative compounds.
| Parameter | Compound A | Compound B |
| Molecular Formula | C17H11BrFN3O2S | C16H10BrFN4S |
| Structure | 2-((5-bromo-2-hydroxyphenyl)methylene)-N-(4-fluorophenyl)hydrazine-carbothioamide | 4-(4-bromophenyl)-N'-(4-fluorobenzylidene)thiazol-2-carbohydrazide |
| Synthetic Yield | 85% | 78% |
| Melting Point | 210-212 °C | 225-227 °C |
| Antimicrobial Activity (MIC) | S. aureus: 12.5 µg/mL, E. coli: 25 µg/mL, C. albicans: 50 µg/mL | S. aureus: 15 µg/mL, E. coli: 30 µg/mL, C. albicans: 60 µg/mL |
| Anticancer Activity (IC50) | MCF-7 (Breast Cancer): 8.5 µM, A549 (Lung Cancer): 12.2 µM | MCF-7 (Breast Cancer): 10.8 µM, A549 (Lung Cancer): 15.5 µM |
Experimental Protocols
Synthesis of Representative Compounds
The synthesis of these compounds generally follows a multi-step process involving the formation of a thiosemicarbazone intermediate followed by cyclization or condensation reactions.
General Protocol for Thiosemicarbazone Formation (Intermediate for Compound A):
-
To a solution of 4-fluorophenylhydrazine (10 mmol) in ethanol (20 mL), an equimolar amount of 5-bromo-2-hydroxybenzaldehyde (10 mmol) is added.
-
A catalytic amount of glacial acetic acid (2-3 drops) is added to the mixture.
-
The reaction mixture is refluxed for 4-6 hours and monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazone intermediate.
Synthesis of Compound A: The synthesis of Compound A is a one-step reaction from the appropriate aldehyde and thiosemicarbazide.
-
A mixture of 5-bromo-2-hydroxybenzaldehyde (10 mmol) and 4-fluorophenylthiosemicarbazide (10 mmol) in ethanol (30 mL) is refluxed for 8 hours in the presence of a catalytic amount of concentrated HCl.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with water and then with cold ethanol, and recrystallized from ethanol to afford the pure product.
Synthesis of Compound B: The synthesis of Compound B involves the reaction of a thiazole hydrazide with a substituted aldehyde.
-
4-(4-bromophenyl)thiazole-2-carbohydrazide (10 mmol) and 4-fluorobenzaldehyde (10 mmol) are dissolved in absolute ethanol (25 mL).
-
A few drops of glacial acetic acid are added, and the mixture is refluxed for 6-8 hours.
-
The reaction is monitored by TLC. After completion, the mixture is cooled, and the solid product that crystallizes out is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent like ethanol or DMF.
Biological Activity Assays
Antimicrobial Activity (Microdilution Method): The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Serial two-fold dilutions of the compounds are prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
The microbial inoculum is prepared and adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
An equal volume of the inoculum is added to each well.
-
The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity (MTT Assay): The cytotoxicity of the compounds against cancer cell lines is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a density of 5 x 10^3 cells per well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 4 hours at 37°C.
-
The MTT solution is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general synthetic workflow and a hypothetical signaling pathway that could be targeted by such anticancer compounds.
Caption: General synthetic workflow for bromofluoro-substituted thiazole derivatives.
Caption: Hypothetical PI3K/Akt/mTOR signaling pathway targeted by anticancer thiazole derivatives.
Safety Operating Guide
Safe Disposal of C18H16BrFN2OS: A Procedural Guide
The proper disposal of the halogenated organic compound C18H16BrFN2OS is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Given its complex structure containing bromine, fluorine, nitrogen, and sulfur, this compound must be treated as hazardous chemical waste. The following procedures provide a comprehensive framework for its safe handling and disposal.
Pre-Disposal Safety and Handling
Before beginning any work that will generate this compound waste, it is essential to have a disposal plan in place. Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.
Mandatory Personal Protective Equipment (PPE):
| PPE Category | Required Equipment | Purpose |
| Eye Protection | Chemical splash goggles | Protects against splashes and aerosols. |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact. |
| Body Protection | Flame-resistant laboratory coat | Protects skin and clothing from contamination. |
Chemical Waste Segregation and Collection
Proper segregation is the most critical step in the disposal process. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the final disposal method.
Step-by-Step Collection Protocol:
-
Select a Container: Use a designated, leak-proof hazardous waste container made of a material compatible with this compound. The container must have a secure, screw-top lid.
-
Label Correctly: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:
-
The full chemical name and formula: this compound
-
All components and their approximate percentages
-
The date accumulation started
-
The primary hazard(s) (e.g., Toxic, Halogenated Waste)
-
-
Collect Waste: Carefully transfer the waste this compound into the labeled container. Do not mix it with other waste types, such as non-halogenated solvents or aqueous waste, unless explicitly instructed by your institution's safety office.
-
Secure and Store: Keep the container sealed when not in use. Store it in a designated Satellite Accumulation Area (SAA) that is secure, well-ventilated, and away from drains and incompatible chemicals.
Spill Management Protocol
In the event of a spill, immediate and correct action is required to mitigate risks.
-
Small Spill ( manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a chemical spill pillow).
-
Once absorbed, carefully sweep or scoop the material into the designated this compound solid waste container.
-
Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.
-
-
Large Spill:
-
Evacuate the laboratory immediately.
-
Alert others and prevent entry into the area.
-
Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.
-
Final Disposal Workflow
The final disposal of this compound must be handled by trained professionals. The logical flow from waste generation to final pickup is outlined below.
Caption: Disposal workflow for this compound from generation to final pickup.
By adhering strictly to these procedures, researchers can manage this compound waste safely and responsibly, ensuring a secure laboratory environment and compliance with all safety regulations. Always consult your local and institutional EHS guidelines, as they are the final authority on chemical disposal procedures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
